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  • Product: 5-(tert-Butyl)picolinaldehyde
  • CAS: 185682-81-9

Core Science & Biosynthesis

Foundational

What are the chemical properties of 5-(tert-Butyl)picolinaldehyde?

CAS: 185682-81-9 Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol [1][2][3] Executive Summary: The Structural Advantage In the landscape of medicinal chemistry and ligand design, 5-(tert-Butyl)picolinaldehyde represents...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 185682-81-9 Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol [1][2][3]

Executive Summary: The Structural Advantage

In the landscape of medicinal chemistry and ligand design, 5-(tert-Butyl)picolinaldehyde represents a privileged intermediate. Unlike its unsubstituted counterpart, the inclusion of a tert-butyl group at the C5 position confers two critical properties: enhanced lipophilicity (increasing LogP) and metabolic blockade .[4]

From a synthetic perspective, this molecule is a "gateway scaffold."[4] The C2-aldehyde serves as a reactive electrophile for constructing chiral ligands (such as PyOx or Pybox classes) and heterobicyclic drugs, while the bulky C5-substituent modulates the electronic environment of the pyridine nitrogen, subtly increasing basicity through inductive (+I) effects without compromising steric accessibility at the metal-binding site.

Physiochemical Profile & Architecture[4]

The molecule consists of a pyridine core substituted with a hard electrophile (aldehyde) at C2 and a lipophilic bulk group at C5.[4]

Key Properties Table[4]
PropertyValue / DescriptionTechnical Note
Appearance Pale yellow oil or low-melting solidTendency to oxidize to carboxylic acid upon air exposure.[4]
Boiling Point ~240–250 °C (Predicted)High boiling point necessitates high-vacuum distillation for purification.[4]
LogP (Predicted) ~2.8 – 3.1Significantly more lipophilic than picolinaldehyde (LogP ~0.6), aiding membrane permeability.[4]
H-Bond Acceptors 2 (N-pyridine, O-aldehyde)The N-atom is a strong acceptor; the aldehyde O is weaker.
Electronic Effect +I (Inductive Donor) at C5The tert-butyl group increases electron density in the ring, making the aldehyde slightly less electrophilic than in unsubstituted pyridine.

Synthetic Pathways & Production Logic

While oxidative methods from 5-(tert-butyl)-2-methylpyridine exist, they often suffer from over-oxidation to the acid. The Gold Standard method for research-grade purity is the Cryogenic Metal-Halogen Exchange , which ensures regioselectivity and prevents side reactions.

Pathway Diagram: Lithiation-Formylation Route

The following diagram illustrates the most reliable synthetic workflow, prioritizing yield and purity.

SynthesisPath Start 2-Bromo-5-(tert-butyl)pyridine (Precursor) Li_Step Lithiation (n-BuLi, -78°C, THF) Start->Li_Step Activation Intermediate Lithio-pyridine Intermediate Li_Step->Intermediate Br/Li Exchange Quench Formylation (DMF, -78°C to RT) Intermediate->Quench Electrophilic Attack Product 5-(tert-Butyl)picolinaldehyde (Target) Quench->Product Hydrolysis

Figure 1: The cryogenic lithiation pathway ensures exclusive C2-formylation, avoiding the over-oxidation risks associated with radical benzylic oxidation.

Detailed Protocol: Cryogenic Formylation

Context: This protocol is designed for 10 mmol scale.

  • Preparation : Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon. Charge with 2-Bromo-5-(tert-butyl)pyridine (2.14 g, 10 mmol) and anhydrous THF (40 mL).[4]

  • Lithiation : Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Critical: Maintain internal temp < -70 °C to prevent Wurtz coupling.

  • Equilibration : Stir at -78 °C for 45 minutes. The solution typically turns a deep orange/red, indicating the formation of the lithiated species.

  • Formylation : Add anhydrous DMF (1.5 eq, 1.16 mL) dropwise.

  • Workup : Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl.[4] Extract with Et₂O (3x), wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification : Flash chromatography (SiO₂, 5% EtOAc in Hexanes) yields the aldehyde as a pale yellow oil.[4]

Reactivity Profile & Functionalization[4]

The chemical utility of 5-(tert-butyl)picolinaldehyde is defined by the orthogonality of its reactive centers.[4] The aldehyde is a "soft" electrophile, while the pyridine nitrogen is a "hard" nucleophile/base.[4]

Reductive Amination (Ligand Synthesis)

This is the primary application in drug discovery.[4] The aldehyde condenses with chiral amines (e.g., valinol, amino acids) to form imines, which are reduced to secondary amines or cyclized to oxazolines (PyOx ligands).

Mechanistic Insight : The tert-butyl group at C5 exerts a remote steric effect that does not hinder the aldehyde reactivity but does increase the solubility of the resulting metal complexes in non-polar solvents (e.g., Toluene, DCM), which is crucial for homogeneous catalysis.

Reactivity Network Diagram

Reactivity Center 5-(tert-Butyl) picolinaldehyde Oxidation Oxidation (NaClO2) -> Picolinic Acid Deriv. Center->Oxidation [O] RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) -> Secondary Amines Center->RedAmin +Amine, [H] Condensation Condensation (Amino Alcohols) -> PyOx Ligands Center->Condensation -H2O MetalCoord Metal Coordination (Ru, Ir, Cu) -> Catalysts Center->MetalCoord Chelation

Figure 2: The diverse functionalization pathways of 5-(tert-butyl)picolinaldehyde. The 'Reductive Amination' and 'Condensation' pathways are most relevant for medicinal chemistry.

Critical Handling & Stability (Self-Validating Protocol)

To ensure experimental reproducibility, researchers must adhere to strict handling protocols due to the aldehyde's susceptibility to autoxidation.[4]

  • Storage : Store under inert atmosphere (Argon/Nitrogen) at -20 °C .

  • Purity Check : Before use in sensitive catalytic reactions, check purity via ¹H NMR.

    • Diagnostic Signal: Aldehyde proton (-CH O) appears as a singlet ~10.0–10.1 ppm.[4]

    • Impurity Signal: Carboxylic acid proton (broad singlet >11 ppm) indicates oxidation.[4]

  • Purification : If oxidized, the compound can be purified via a short silica plug (eluting with DCM) or vacuum distillation (if >1g).[4]

References

  • National Institutes of Health (NIH) . (2011).[4] A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link]

  • Master Organic Chemistry . (2017). Reductive Amination: Mechanism and Applications. Retrieved from [Link][4]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(tert-Butyl)picolinaldehyde

Introduction: The Structural Significance of 5-(tert-Butyl)picolinaldehyde 5-(tert-Butyl)picolinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its unique electroni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of 5-(tert-Butyl)picolinaldehyde

5-(tert-Butyl)picolinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the electron-withdrawing aldehyde group and the bulky tert-butyl substituent, make it a valuable building block in the synthesis of complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides a detailed analysis of the ¹H NMR spectrum of 5-(tert-Butyl)picolinaldehyde, offering insights into the principles behind the spectral features and a practical protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine and in-depth chemical analysis.

Molecular Structure and Proton Environments

To comprehend the ¹H NMR spectrum of 5-(tert-Butyl)picolinaldehyde, it is crucial to first analyze its molecular structure and identify the distinct proton environments. The molecule comprises a pyridine ring substituted at the 2-position with an aldehyde group (-CHO) and at the 5-position with a tert-butyl group (-C(CH₃)₃). This arrangement gives rise to four unique sets of proton signals.

Below is a diagram illustrating the molecular structure and the different proton environments, which are color-coded for clarity in the subsequent discussion.

Caption: Molecular structure of 5-(tert-Butyl)picolinaldehyde with distinct proton environments highlighted.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 5-(tert-Butyl)picolinaldehyde is predicted to exhibit four distinct signals, each with a characteristic chemical shift, integration, and multiplicity. The analysis is based on established principles of NMR spectroscopy, including the effects of electronegativity, aromaticity, and spin-spin coupling.[1]

Data Summary Table

The anticipated quantitative data for the ¹H NMR spectrum, assuming acquisition in deuterated chloroform (CDCl₃), is summarized in the table below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
Aldehyde Proton (H-ald)9.9 - 10.11HSinglet (s)-
H-68.6 - 8.81HDoublet (d)~2.0
H-37.9 - 8.11HDoublet (d)~8.0
H-47.6 - 7.81HDoublet of Doublets (dd)~8.0, ~2.0
tert-Butyl Protons1.3 - 1.59HSinglet (s)-
Causality Behind the Spectral Features: A Deeper Dive
  • Aldehyde Proton (H-ald): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the C=O double bond. This results in its resonance appearing at a very downfield chemical shift, typically in the range of 9-10 ppm.[2][3][4] In this specific molecule, it is predicted to be a singlet as there are no vicinal protons to couple with.

  • Pyridine Ring Protons (H-6, H-3, H-4):

    • H-6: This proton is situated ortho to the nitrogen atom, which is highly electronegative and exerts a significant deshielding effect. Consequently, H-6 is expected to be the most downfield of the aromatic protons, appearing as a doublet due to coupling with H-4.

    • H-3: This proton is meta to the nitrogen and ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It will appear as a doublet due to coupling with H-4.

    • H-4: This proton is para to the nitrogen and meta to the aldehyde group. It will be the most upfield of the ring protons. Its signal will be split into a doublet of doublets due to coupling with both H-3 and H-6.

  • tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. They are attached to an sp³-hybridized carbon and are shielded, thus appearing in the upfield region of the spectrum.[5] The signal is a sharp singlet because there are no adjacent protons to cause spin-spin coupling, and it integrates to nine protons, making it a prominent feature of the spectrum.[5]

The logical workflow for this spectral interpretation is as follows:

G cluster_0 Structural Analysis cluster_1 Predict Chemical Shifts (δ) cluster_2 Determine Multiplicity (Splitting) cluster_3 Assign Integration A Identify Functional Groups: - Aldehyde - tert-Butyl - Substituted Pyridine B1 Aldehyde-H: Highly deshielded (9-10 ppm) A->B1 B2 Pyridine-H: Aromatic region (7-9 ppm) Deshielding by N and CHO A->B2 B3 tert-Butyl-H: Shielded alkyl region (1-2 ppm) A->B3 C1 Aldehyde-H: Singlet (no adjacent H) B1->C1 C2 Pyridine-H: Coupling between H-3, H-4, and H-6 B2->C2 C3 tert-Butyl-H: Singlet (no adjacent H) B3->C3 D1 Aldehyde-H: 1H C1->D1 D2 Pyridine-H: 1H each C2->D2 D3 tert-Butyl-H: 9H C3->D3 E E D1->E Synthesize Full Spectrum D2->E Synthesize Full Spectrum D3->E Synthesize Full Spectrum

Caption: Logical workflow for the prediction of the ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a self-validating protocol for obtaining a high-resolution ¹H NMR spectrum of 5-(tert-Butyl)picolinaldehyde.

Materials and Reagents
  • 5-(tert-Butyl)picolinaldehyde (high purity)

  • Deuterated chloroform (CDCl₃), 99.8 atom % D, with 0.03% (v/v) Tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

Procedure
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-(tert-Butyl)picolinaldehyde into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Using a pipette, transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with the following parameters (instrument-dependent, but typical values are provided):

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

      • Spectral width: 0-12 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[6]

    • Integrate all signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

This protocol ensures the acquisition of a reliable and interpretable ¹H NMR spectrum. The inclusion of TMS provides a universally accepted internal standard for chemical shift referencing.[6]

Conclusion

The ¹H NMR spectrum of 5-(tert-Butyl)picolinaldehyde is a clear and informative representation of its molecular structure. The distinct signals for the aldehyde, pyridine ring, and tert-butyl protons are readily assignable based on fundamental NMR principles. This guide provides a comprehensive framework for understanding and predicting this spectrum, as well as a robust protocol for its experimental acquisition. Such detailed spectral analysis is fundamental in the fields of chemical synthesis, quality control, and drug discovery, ensuring the structural integrity of key molecular entities.

References

  • Maricopa Open Digital Press. ¹H NMR Spectra and Interpretation (Part II). [Link]

  • JoVE. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

Sources

Foundational

Introduction: Strategic Importance of 5-(tert-Butyl)picolinaldehyde

An In-Depth Technical Guide to the Physical Characteristics of 5-(tert-Butyl)picolinaldehyde For Researchers, Scientists, and Drug Development Professionals 5-(tert-Butyl)picolinaldehyde is a substituted pyridine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Characteristics of 5-(tert-Butyl)picolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

5-(tert-Butyl)picolinaldehyde is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[1] The strategic placement of a bulky tert-butyl group on the pyridine ring significantly influences the molecule's electronic properties and steric profile. This modification can enhance metabolic stability, improve solubility, and modulate the binding affinity of derivative compounds to biological targets. In drug discovery, the 2-formylpyridine scaffold is a well-established precursor for synthesizing ligands, particularly those that form Schiff bases, which are integral to creating novel catalysts and therapeutic agents, including potential antineoplastic compounds.[2] This guide, developed from a Senior Application Scientist's perspective, provides a comprehensive overview of the core physical characteristics of 5-(tert-Butyl)picolinaldehyde, offering both established data and field-proven insights into its handling, analysis, and application.

Core Physicochemical Properties

The fundamental properties of a chemical entity dictate its behavior in both reactive and biological systems. For 5-(tert-Butyl)picolinaldehyde, these characteristics are summarized below. The absence of reported melting and boiling points in commercial literature suggests it may be a liquid or a low-melting solid at ambient temperature, a common trait for picolinaldehyde derivatives.[1][3]

PropertyValueSource
CAS Number 185682-81-9[3]
Molecular Formula C₁₀H₁₃NO[3]
Molecular Weight 163.22 g/mol [3]
IUPAC Name 5-(tert-butyl)pyridine-2-carbaldehyde[2]
Purity (Typical) ≥97%
Appearance Not explicitly defined; likely a liquid or low-melting solid.
Boiling Point Data not available[3]
Melting Point Data not available
Solubility No specific data available. Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), and Methanol (MeOH). The parent compound, picolinaldehyde, is soluble in water.

Spectroscopic Profile: A Predictive Analysis

While specific, verified spectra for 5-(tert-Butyl)picolinaldehyde are not widely published, its structure allows for a highly accurate prediction of its spectroscopic characteristics. This predictive analysis is an essential tool for researchers to confirm the identity and purity of the material during synthesis and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. The predicted spectra for this compound are distinct and readily interpretable.

  • ¹H NMR (Proton NMR): The proton spectrum is expected to show four distinct signals.

    • Aldehydic Proton (CHO): A singlet appearing far downfield, typically in the δ 9.8 - 10.2 ppm range. This significant deshielding is characteristic of aldehyde protons due to the anisotropic effect of the carbonyl group.

    • Pyridine Ring Protons: Three signals in the aromatic region (δ 7.5 - 8.8 ppm ). The proton ortho to the aldehyde (at C6) will likely be the most deshielded, followed by the proton ortho to the nitrogen (at C3). The proton meta to both groups (at C4) will be the most upfield of the three. Spin-spin coupling will result in doublet and doublet-of-doublets patterns, allowing for unambiguous assignment.

    • tert-Butyl Protons (C(CH₃)₃): A sharp singlet integrating to nine protons, typically found in the δ 1.3 - 1.5 ppm range. The singlet nature arises from the magnetic equivalence of the nine methyl protons.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will display six unique signals, corresponding to the six distinct carbon environments.

    • Aldehyde Carbonyl (C=O): The most deshielded peak, expected in the δ 190 - 200 ppm range.[4]

    • Pyridine Ring Carbons: Five signals in the δ 120 - 165 ppm range. The carbon bearing the tert-butyl group and the carbon of the aldehyde group will show distinct shifts from the protonated carbons.

    • tert-Butyl Carbons: Two signals are expected. The quaternary carbon will appear around δ 35 ppm , and the three equivalent methyl carbons will appear around δ 30 ppm .[5]

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming molecular weight and investigating fragmentation patterns.

  • Expected Molecular Ion: For a pure sample analyzed by a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 164.10 . The exact mass of the neutral molecule is 163.0997 Da .

  • Fragmentation Pattern: Under higher energy conditions (e.g., Electron Ionization), a characteristic fragmentation would be the loss of a tert-butyl radical (•C(CH₃)₃), resulting in a significant fragment ion at m/z 106.06 .

Synthesis and Purification Protocols

Proposed Synthesis Workflow: Oxidation of 5-tert-butyl-2-methylpyridine

A reliable and common method for the synthesis of picolinaldehydes is the selenium dioxide-mediated oxidation of the corresponding 2-methylpyridine.[6] This approach is highly effective for this class of transformation.

G cluster_0 Reaction Setup cluster_1 Reaction Workup cluster_2 Purification A 1. Charge reactor with 5-tert-butyl-2-methylpyridine and 1,4-Dioxane B 2. Add Selenium Dioxide (SeO₂) powder A->B C 3. Heat mixture to reflux (approx. 101°C) under N₂ B->C D 4. Cool reaction to room temperature C->D Monitor by TLC/LC-MS (approx. 4-6 hours) E 5. Filter to remove black selenium precipitate D->E F 6. Concentrate filtrate under reduced pressure E->F G 7. Redissolve residue in Ethyl Acetate F->G Crude Product H 8. Wash with water and brine G->H I 9. Dry over Na₂SO₄, filter, and concentrate H->I J 10. Purify via Flash Chromatography (Silica Gel) I->J K K J->K Pure 5-(tert-Butyl)picolinaldehyde

Caption: Proposed synthesis workflow for 5-(tert-Butyl)picolinaldehyde.

Detailed Protocol:

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5-tert-butyl-2-methylpyridine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (approx. 5 mL per gram of starting material). With stirring, add selenium dioxide (1.1 eq). Rationale: Dioxane is a suitable high-boiling, aprotic solvent. A slight excess of SeO₂ ensures complete conversion.

  • Reaction: Heat the mixture to reflux (approximately 101°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. The black precipitate of elemental selenium will be visible.

  • Filtration: Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the pad with ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure aldehyde.

High-Performance Liquid Chromatography (HPLC) Purification Workflow

For achieving high purity (>99%), essential for drug development applications, preparative reverse-phase HPLC is the method of choice. This protocol is adapted from established methods for similar pyridine aldehydes.

G cluster_0 Preparation cluster_1 HPLC Execution cluster_2 Post-Processing A 1. Prepare Mobile Phases: A: H₂O + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid B_node 2. Dissolve crude sample in minimal MeCN/H₂O A->B_node C 3. Filter sample through 0.45 µm syringe filter B_node->C D 4. Equilibrate C18 column with initial conditions (e.g., 95% A, 5% B) C->D E 5. Inject sample onto column D->E F 6. Run gradient elution (e.g., 5% to 95% B over 20 min) E->F G 7. Collect fractions based on UV absorbance at 254 nm F->G Monitor Elution H 8. Analyze fraction purity via analytical HPLC G->H I 9. Combine pure fractions and remove solvent (lyophilize or evaporate) H->I J J I->J High-Purity Product

Caption: General workflow for HPLC purification.

Detailed Protocol:

  • Sample Preparation: Dissolve the crude aldehyde in a minimal volume of acetonitrile or a mixture of acetonitrile and water. Filter the solution through a 0.45 µm filter to remove particulates. Rationale: A clear, particulate-free sample is crucial to prevent clogging of the HPLC column and tubing.

  • System Setup:

    • Column: Reverse-phase C18 column (preparative scale, e.g., 19 x 150 mm, 5 µm).

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid. Rationale: Formic acid acts as an ion-pairing agent, improving peak shape for the basic pyridine nitrogen.

    • Detector: UV-Vis, set to 254 nm.

  • Chromatography:

    • Equilibrate the column with 95% A / 5% B for at least 15 minutes.

    • Inject the prepared sample.

    • Run a linear gradient, for example, from 5% B to 95% B over 20-30 minutes.

  • Fraction Collection: Collect fractions corresponding to the main product peak as detected by the UV detector.

  • Analysis and Isolation: Analyze the purity of each collected fraction using analytical HPLC. Combine the fractions that meet the required purity specification and remove the solvent under reduced pressure or by lyophilization to obtain the final product.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on the GHS classifications for this compound and its analogs, the following precautions must be observed.[7][8]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[9][10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended by the supplier (e.g., 0-8°C).[3][7] The parent compound, picolinaldehyde, is sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.[9][12]

Conclusion

References

  • PubChem. 2-Pyridinecarboxaldehyde. [Link]

  • ResearchGate. 1H-NMR spectra of (a)dendritic 3,5-di-tert-butylsalicylaldehyde ligand.... [Link]

  • Green Chemistry (RSC Publishing). tert-Butyl hydroperoxide-mediated rapid 30-second oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid. [Link]

  • The Royal Society of Chemistry. Syntheses and NMR spectra. [Link]

  • MDPI. Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. [Link]

  • Cheméo. Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). [Link]

  • Loba Chemie. 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. [Link]

  • SpringerLink. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of butanal analysis of chemical shifts ppm. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • OSTI.gov. Microwave-Assisted C-H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0032058). [Link]

  • Chegg.com. Solved Assign the peaks in the ?1H NMR spectrum of. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Nanalysis. What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0026593). [Link]

  • ResearchGate. (PDF) Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. [Link]

Sources

Exploratory

Technical Guide: Sourcing and Validating 5-(tert-Butyl)picolinaldehyde

Executive Summary 5-(tert-Butyl)picolinaldehyde (CAS 185682-81-9) is a specialized pyridine building block utilized primarily in the synthesis of ligands for coordination chemistry and as a scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(tert-Butyl)picolinaldehyde (CAS 185682-81-9) is a specialized pyridine building block utilized primarily in the synthesis of ligands for coordination chemistry and as a scaffold in medicinal chemistry (e.g., kinase inhibitors).[1] Unlike commoditized solvents or reagents, this intermediate exhibits significant batch-to-batch variability in purity and oxidation state.

This guide provides a technical framework for sourcing this material. It moves beyond a simple vendor list to establish a self-validating quality control system , ensuring that the material you receive meets the stringent requirements of drug development workflows.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, the technical team must define the "Gold Standard" for this material. Picolinaldehydes are notoriously unstable, prone to oxidation and polymerization.

AttributeSpecificationTechnical Rationale
Chemical Name 5-(tert-Butyl)pyridine-2-carbaldehydeSpecific isomer is critical; do not confuse with 4- or 6- isomers.
CAS Number 185682-81-9 Unique identifier to avoid purchasing 2,6-di-tert-butyl analogs.
Structure C₁₀H₁₃NOPyridine ring with a 2-formyl and 5-tert-butyl group.
Appearance Colorless to Yellow Oil / Low-melting SolidDarkening indicates polymerization or extensive oxidation.
Purity (HPLC/GC) > 97.0% (Area %)Lower purity often masks significant acid contamination.
Aldehyde Content > 95% (Titration/NMR)Critical: Aldehydes oxidize to picolinic acid derivatives in air.
Water (KF) < 0.5%Water accelerates hydrate formation and polymerization.

Commercial Supply Landscape

The market for 5-(tert-Butyl)picolinaldehyde is tiered. It is not a commodity chemical stocked in bulk by every major aggregator. Sourcing strategies must align with your development phase.

Tier 1: Catalog Suppliers (Discovery Scale: mg to 100g)

These vendors hold stock or have rapid access to small batches. They are suitable for initial SAR (Structure-Activity Relationship) studies.

  • MolCore: Specializes in heterocyclic building blocks; lists >98% purity specs.

  • BLD Pharm: Major aggregator with global logistics; often holds stock in regional warehouses (US/China).

  • Synblock: Focused on pyridine derivatives.[2][3]

  • Chem-Impex / Advanced ChemBlocks: Reliable for US-based rapid delivery.

Tier 2: Custom Synthesis & CROs (Development Scale: >100g to kg)

For process development or GMP campaigns, catalog suppliers are rarely cost-effective or chemically consistent. You must engage a CRO (Contract Research Organization).

  • WuXi AppTec / Pharmaron: Capable of designing scalable routes (e.g., avoiding cryogenic lithiation).

  • Enamine: Large internal library of building blocks; often has the precursor (5-tert-butyl-2-methylpyridine) in bulk to initiate synthesis.

  • Combi-Blocks: Often bridges the gap between catalog and bulk.

Visualization: Supplier Selection Logic

The following decision matrix guides the sourcing strategy based on project needs and risk tolerance.

SupplierSelection cluster_QC Mandatory QC Gate Start Project Requirement Scale Scale Required? Start->Scale Discovery Discovery (<50g) Scale->Discovery Small Scale Dev Development (>100g) Scale->Dev Scale-Up StockCheck Check Tier 1 (BLD, MolCore) Discovery->StockCheck BuyStock Purchase Catalog Grade (Expect 95-97%) StockCheck->BuyStock In Stock CROSelect Engage Tier 2 CRO (Enamine, WuXi) StockCheck->CROSelect Backorder > 2wks QC In-House QC: 1H-NMR (Aldehyde peak) Titration (Acid content) BuyStock->QC SpecDef Define Specs: <1% Acid, <0.1% Solvents Dev->SpecDef RouteEval Evaluate Synthesis Route (Avoid Lithiation if possible) SpecDef->RouteEval RouteEval->CROSelect CROSelect->QC

Figure 1: Decision matrix for sourcing 5-(tert-Butyl)picolinaldehyde based on scale and strictness of requirements.

Synthesis Context & Impurity Profiling

To validate a supplier, you must understand how they made the chemical. The synthesis route dictates the impurity profile. Ask your supplier for their Route of Synthesis (ROS) .

Route A: Oxidation of 5-(tert-Butyl)-2-methylpyridine (Industrial Route)
  • Method: Catalytic oxidation (SeO₂ or vapor phase) or Boekelheide rearrangement.

  • Major Impurity: 5-(tert-Butyl)picolinic acid . This is the over-oxidation product. It is acidic and can interfere with base-catalyzed reactions in your workflow.

  • Risk: High. Requires rigorous purification (bisulfite adduct formation or distillation) to remove the acid.

Route B: Formylation via Lithiation (Lab/Pilot Route)
  • Method: Halogen-lithium exchange of 2-bromo-5-tert-butylpyridine followed by DMF quench.

  • Major Impurity: 3-(tert-Butyl)pyridine (Des-bromo product) formed by protonation of the lithiated intermediate due to moisture.

  • Risk: Moderate. This route usually yields higher purity aldehyde but is difficult to scale due to cryogenic (-78°C) requirements.

SynthesisImpurities Start Precursor Selection RouteA Route A: Oxidation (Start: 2-Methyl analog) Start->RouteA RouteB Route B: Lithiation (Start: 2-Bromo analog) Start->RouteB ImpurityA Impurity: Picolinic Acid (Over-oxidation) RouteA->ImpurityA Side Rxn Product Target: 5-(tert-Butyl)picolinaldehyde RouteA->Product ImpurityB Impurity: Des-bromo analog (Moisture quench) RouteB->ImpurityB Side Rxn RouteB->Product

Figure 2: Correlation between synthesis route and expected impurity profile.

Protocol: Self-Validating Quality Control

Do not rely solely on the Certificate of Analysis (CoA). Picolinaldehydes degrade during shipping. Upon receipt, execute this 3-step protocol.

Step 1: Visual Inspection
  • Pass: Clear, colorless to pale yellow liquid/solid.

  • Fail: Dark brown/red oil (indicates polymerization) or white crust on the cap (indicates acid formation).

Step 2: 1H-NMR Validation (The "Aldehyde Check")

Run a standard proton NMR in CDCl₃.

  • Target Signal: Look for the aldehyde proton singlet at ~10.0 - 10.1 ppm .

  • Contaminant Check:

    • Acid: Broad singlet >11 ppm (carboxylic acid -COOH).

    • Hydrate: Small peak near the aldehyde signal if water is present.

    • Integration: Integrate the t-butyl group (9H, ~1.3 ppm) vs. the aldehyde proton (1H). If the ratio is >9:1, you have lost aldehyde functionality (likely to acid or polymer).

Step 3: Functional Titration (Optional but Recommended)

For GMP use, determine the "Free Aldehyde" content using Hydroxylamine Hydrochloride titration .

  • Dissolve sample in ethanol.

  • Add excess hydroxylamine hydrochloride (forms the oxime + HCl).

  • Titrate the liberated HCl with standardized NaOH.

  • Calculation: Moles NaOH consumed = Moles Aldehyde.

Handling and Storage Standards

  • Atmosphere: Strictly under Argon or Nitrogen. Oxygen rapidly converts the aldehyde to the inactive acid.

  • Temperature: Store at 2°C to 8°C .

  • Container: Amber glass with a Teflon-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands for better sealing.

References

  • MolCore Product Data. 5-(tert-Butyl)picolinaldehyde Specifications. Retrieved from

  • BLD Pharm Catalog. Product Analysis: CAS 185682-81-9.[1][4] Retrieved from

  • ChemicalBook. Safety and Supplier Aggregation for Picolinaldehydes. Retrieved from

  • Baran Lab (Scripps). Pyridine Synthesis and Functionalization Guide. (General reference for pyridine reactivity). Retrieved from

  • NIST Chemistry WebBook. 2-Pyridinecarboxaldehyde Properties. (Analogous stability data). Retrieved from

Sources

Foundational

Chemo-Structural Analysis and Synthetic Utility of 5-(tert-Butyl)picolinaldehyde

Introduction & Molecular Architecture 5-(tert-Butyl)picolinaldehyde (CAS: 185682-81-9), also known as 5-(tert-butyl)pyridine-2-carbaldehyde, serves as a critical intermediate in the synthesis of sterically demanding liga...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecular Architecture

5-(tert-Butyl)picolinaldehyde (CAS: 185682-81-9), also known as 5-(tert-butyl)pyridine-2-carbaldehyde, serves as a critical intermediate in the synthesis of sterically demanding ligands for homogeneous catalysis and pharmaceutical pharmacophores. Unlike simple picolinaldehyde, the introduction of a tert-butyl group at the C5 position imparts unique physicochemical properties—specifically enhanced lipophilicity and modulated electronic density—without sterically compromising the immediate coordination sphere of the nitrogen atom or the aldehyde functionality.

Structural Specifications
  • IUPAC Name: 5-tert-butylpyridine-2-carbaldehyde

  • Molecular Formula: C₁₀H₁₃NO

  • Molecular Weight: 163.22 g/mol [1]

  • Physical State: Typically a yellow oil or low-melting solid (dependent on purity).

  • Solubility Profile: High solubility in non-polar organic solvents (pentane, toluene, Et₂O) due to the aliphatic tert-butyl domain; limited solubility in water compared to unsubstituted picolinaldehyde.

Structural-Functional Logic

The molecule operates on a "Push-Pull" electronic framework modified by steric bulk:

  • The "Pull" (C2 Position): The aldehyde group acts as an electrophilic handle for condensation reactions (e.g., Schiff base formation) and provides an N,O-chelation vector.

  • The "Push" (C5 Position): The tert-butyl group exerts a positive inductive effect (+I), slightly increasing the electron density of the pyridine ring compared to the unsubstituted analog.

  • The "Shield" (Solubility): The bulky alkyl group disrupts π-π stacking interactions, enhancing solubility in catalytic systems where ligand precipitation is a failure mode.

MolecularArchitecture Core Pyridine Core Aldehyde C2-Aldehyde (Electrophilic/Chelating) Core->Aldehyde Electronic Pull (-M) tButyl C5-tert-Butyl (Lipophilic/+I Effect) tButyl->Core Inductive Push (+I) tButyl->Aldehyde Para-like Vector (Electronic comms)

Figure 1: Structural-functional decomposition of 5-(tert-Butyl)picolinaldehyde showing the interplay between the electron-donating alkyl group and the electron-withdrawing carbonyl.

Theoretical Reactivity Profile (DFT & Electronic Parameters)

Understanding the theoretical properties is essential for predicting the stability of derived ligands (e.g., imines).

Frontier Molecular Orbitals (FMO)

In Density Functional Theory (DFT) modeling (typically B3LYP/6-31G* level), the reactivity is defined by the HOMO-LUMO gap:

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the pyridine nitrogen lone pair and the aromatic π-system. The C5-tert-butyl group raises the HOMO energy slightly relative to picolinaldehyde, making the nitrogen a harder base (Pearson Hard Soft Acid Base theory).

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl carbon (C=O) and the pyridine ring. This confirms the site's susceptibility to nucleophilic attack (e.g., by amines).

Electrophilicity and Basicity

The tert-butyl group at C5 is meta to the aldehyde (C2) but para to the Nitrogen (N1).

  • Basicity: The +I effect increases the basicity of the pyridine nitrogen (

    
     of conjugate acid > unsubstituted picolinaldehyde). This strengthens metal-ligand binding in coordination complexes.
    
  • Electrophilicity: The carbonyl carbon remains highly electrophilic, facilitating rapid condensation with primary amines.

ParameterTrend vs. Unsubstituted PicolinaldehydeImplication
HOMO Energy Higher (Less negative)Better σ-donor capability to metals.
LUMO Energy HigherSlightly harder to reduce; stable to mild oxidation.
Dipole Moment LowerIncreased solubility in apolar solvents (Toluene/Hexane).
C=O Bond Order SimilarRetains high reactivity for imine formation.

Synthetic Pathways[2][3]

The synthesis of 5-(tert-butyl)picolinaldehyde requires navigating the sensitivity of the aldehyde group. The most robust route involves the selective oxidation of the methyl precursor.

Primary Route: SeO₂ Oxidation (Riley Oxidation)

This protocol utilizes Selenium Dioxide to oxidize the methyl group of 5-tert-butyl-2-methylpyridine directly to the aldehyde.

Reagents:

  • Precursor: 5-tert-butyl-2-methylpyridine (commercially available).

  • Oxidant: Selenium Dioxide (SeO₂).

  • Solvent: 1,4-Dioxane (wet).

Mechanism:

  • Enolization of the 2-methyl group.

  • Electrophilic attack by SeO₂.

  • Pummerer-like rearrangement and elimination of Se and H₂O.

SynthesisPath Start 5-tert-butyl-2-methylpyridine Step1 Enolization & SeO2 Attack (1,4-Dioxane, 80°C) Start->Step1 Inter Selenium Ester Intermediate Step1->Inter Product 5-(tert-Butyl)picolinaldehyde Inter->Product Byprod Se(0) + H2O Inter->Byprod

Figure 2: The Riley Oxidation pathway for the synthesis of the target aldehyde.

Experimental Protocols

Synthesis of 5-(tert-Butyl)picolinaldehyde

Note: All reactions involving selenium must be performed in a fume hood due to toxicity.

Step-by-Step Methodology:

  • Setup: Charge a 250 mL round-bottom flask with 5-tert-butyl-2-methylpyridine (10.0 mmol, 1.49 g) and 1,4-dioxane (50 mL).

  • Addition: Add Selenium Dioxide (11.0 mmol, 1.22 g) and water (1 mL). The water is crucial to prevent over-oxidation to the carboxylic acid.

  • Reaction: Heat the mixture to reflux (101°C) for 4–6 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexane). The aldehyde spot will be distinct from the starting material.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove the black Selenium metal precipitate.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification: The crude oil is often sufficiently pure for ligand synthesis. If necessary, purify via Kugelrohr distillation or flash column chromatography (SiO₂, Hexane:EtOAc gradient).

Self-Validating Analytical Checkpoints:

  • ¹H NMR (CDCl₃): Look for the diagnostic aldehyde proton singlet at δ ~10.0–10.1 ppm . The tert-butyl group will appear as a strong singlet (9H) at δ ~1.35 ppm .

  • IR Spectroscopy: Strong C=O stretch at ~1705 cm⁻¹ .

Application: Synthesis of Bis(imino)pyridine Ligands

This aldehyde is the standard precursor for synthesizing "pincer" ligands used in iron-catalyzed olefin polymerization.

  • Condensation: Mix 5-(tert-butyl)picolinaldehyde (2 equiv.) with 2,6-diisopropylaniline (1 equiv.) in ethanol.

  • Catalysis: Add a catalytic amount of Formic Acid.

  • Isolation: The Schiff base product usually precipitates as a yellow solid upon cooling.

Applications in Drug Development & Catalysis

Ligand Design (The "Pincer" Effect)

In organometallic chemistry, this molecule is used to construct NNN-pincer ligands . The 5-tBu group prevents catalyst dimerization and improves solubility in hydrocarbon solvents (e.g., during polymerization reactions).

Medicinal Chemistry

Pyridine-2-carboxaldehydes are pharmacophores for:

  • Thiosemicarbazones: Investigated for anti-tumor activity (iron chelators).[3]

  • Protease Inhibitors: The aldehyde can form reversible covalent bonds with serine/cysteine residues in active sites.

Applications cluster_0 Catalysis cluster_1 Pharma Aldehyde 5-tBu-Picolinaldehyde Ligand Bis(imino)pyridine Ligands Aldehyde->Ligand Thio Thiosemicarbazones (Anti-cancer) Aldehyde->Thio Inhibitor Covalent Inhibitors Aldehyde->Inhibitor Polymer Olefin Polymerization (Fe/Co Catalysts) Ligand->Polymer

Figure 3: Downstream applications in catalysis and medicinal chemistry.

References

  • Synthesis and Characterization of Pyridine-Carboxaldehyde Derivatives. Semantic Scholar. (General protocols for picolinaldehyde derivatives). Link

  • 5-(tert-butyl)picolinaldehyde Product Data. Advanced ChemBlocks. (Physical properties and CAS verification). Link

  • DFT Study on Electronic Properties of Pyridine Derivatives. ResearchGate. (Theoretical basis for pyridine reactivity). Link

  • Sigma-Aldrich Catalog: 5-Chloropyridine-2-carboxaldehyde. (Comparative structural analog data). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 5-(tert-Butyl)picolinaldehyde

Topic: Synthetic Methods for 5-(tert-Butyl)picolinaldehyde Derivatives Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic Methods for 5-(tert-Butyl)picolinaldehyde Derivatives Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Scientific Rationale

5-(tert-Butyl)picolinaldehyde (5-tert-butylpyridine-2-carbaldehyde) is a high-value heterocyclic scaffold in medicinal chemistry. The tert-butyl moiety at the C5 position provides significant lipophilicity and metabolic stability by blocking the metabolically vulnerable 5-position of the pyridine ring. The C2-aldehyde serves as a versatile "chemical handle" for downstream functionalization, including reductive aminations, Wittig olefinations, and the synthesis of chiral ligands (e.g., PyOx ligands).

Synthesizing electron-deficient pyridine aldehydes presents specific challenges:

  • Instability: Picolinaldehydes are prone to hydration, polymerization, and aerobic oxidation to picolinic acids.

  • Regioselectivity: Electrophilic aromatic substitution on pyridines is sluggish; therefore, synthesis relies on directing groups or halogen-metal exchange.

This guide details two validated synthetic protocols:

  • Method A (The "Discovery" Route): Cryogenic Metal-Halogen Exchange. Best for gram-scale, high-purity synthesis.

  • Method B (The "Scale-Up" Route): Selenium Dioxide Oxidation.[1] Best for cost-efficiency when the 2-methyl precursor is available.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on introducing the carbonyl functionality either through nucleophilic attack on a formyl source (DMF) or oxidative transformation of a methyl group.

Retrosynthesis Figure 1: Strategic disconnections for 5-(tert-Butyl)picolinaldehyde synthesis. Target 5-(tert-Butyl)picolinaldehyde Bromo 2-Bromo-5-tert-butylpyridine Target->Bromo Metal-Halogen Exchange (n-BuLi / DMF) Methyl 5-(tert-Butyl)-2-methylpyridine Target->Methyl SeO2 Oxidation (Riley Oxidation) Nitrile 5-(tert-Butyl)picolinonitrile Target->Nitrile Selective Reduction (DIBAL-H)

Comparative Method Analysis
FeatureMethod A: Metal-Halogen ExchangeMethod B: SeO₂ Oxidation
Starting Material 2-Bromo-5-tert-butylpyridine5-(tert-Butyl)-2-methylpyridine
Key Reagents n-BuLi, DMF, THFSeO₂, 1,4-Dioxane
Conditions Cryogenic (-78°C), Inert Atm.Reflux (80-100°C)
Yield Potential High (85-95%)Moderate (50-70%)
Purity Profile Excellent (Clean conversion)Moderate (Requires chromatography)
Scalability Limited by cryogenic coolingGood for multi-gram/kilo scale
Detailed Experimental Protocols
Protocol A: Metal-Halogen Exchange (Recommended for Research)

Rationale: This method utilizes the inherent acidity of the C-Br bond for lithium-halogen exchange. The tert-butyl group at C5 does not interfere sterically with the C2 position, allowing for rapid lithiation. The low temperature prevents the "nucleophilic attack" of the butyl group on the pyridine ring (Chichibabin-type side reactions).

Reagents:

  • 2-Bromo-5-tert-butylpyridine (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • N,N-Dimethylformamide (DMF) (1.5 equiv, Anhydrous)

  • Tetrahydrofuran (THF) (Anhydrous, degassed)[2]

Workflow Diagram:

ProtocolA Figure 2: Workflow for Metal-Halogen Exchange Synthesis. Start Start: 2-Bromo-5-t-butylpyridine in THF Cool Cool to -78°C (Acetone/Dry Ice) Start->Cool Lithiate Add n-BuLi (Dropwise, < -70°C) Cool->Lithiate Intermediate Intermediate: 2-Lithio-species Lithiate->Intermediate Li-Hal Exchange 30 min Formylate Add DMF (Electrophilic Quench) Intermediate->Formylate Nucleophilic Attack Workup Acidic Hydrolysis (HCl/H2O) Formylate->Workup Warm to RT Product Product: Aldehyde Workup->Product

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with N₂ for 15 minutes.

  • Solvation: Dissolve 2-bromo-5-tert-butylpyridine (2.14 g, 10 mmol) in anhydrous THF (20 mL).

  • Cooling: Submerge the flask in an acetone/dry ice bath and cool to -78°C . Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi (4.4 mL, 11 mmol, 2.5M in hexanes) dropwise via syringe over 10 minutes. Critical: Maintain internal temperature below -70°C to prevent decomposition. The solution will typically turn a deep yellow/orange color.

  • Exchange: Stir at -78°C for 30–45 minutes to ensure complete formation of the 2-lithiopyridine species.

  • Formylation: Add anhydrous DMF (1.16 mL, 15 mmol) dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (20 mL) or 1M HCl (carefully, to pH 4-5) to hydrolyze the hemiaminolate intermediate.

  • Extraction: Extract with Et₂O or EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is often pure enough for use. If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1) on silica gel. Note: Silica is acidic; rapid elution is recommended to prevent degradation.

Protocol B: Selenium Dioxide Oxidation (Riley Oxidation)

Rationale: For labs lacking cryogenic facilities or for larger batches, oxidizing the methyl group is effective. SeO₂ selectively oxidizes activated methyl groups to aldehydes.

Reagents:

  • 5-(tert-Butyl)-2-methylpyridine (1.0 equiv)

  • Selenium Dioxide (SeO₂) (1.1–1.3 equiv)

  • 1,4-Dioxane (Solvent)

Step-by-Step Procedure:

  • Dissolution: In a RBF equipped with a reflux condenser, dissolve 5-(tert-butyl)-2-methylpyridine (10 mmol) in 1,4-dioxane (25 mL).

  • Reagent Addition: Add finely powdered SeO₂ (1.22 g, 11 mmol).

  • Reflux: Heat the mixture to reflux (101°C) with vigorous stirring. Monitor by TLC. Reaction time is typically 2–6 hours.

  • Filtration: The reaction will precipitate black selenium metal. Cool to room temperature and filter through a pad of Celite to remove the selenium solids.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The residue will contain the aldehyde and potentially some over-oxidized carboxylic acid. Purify via column chromatography (DCM/MeOH or Hexanes/EtOAc).

Critical Process Parameters (CPPs) & Troubleshooting
ParameterSpecificationImpact of Deviation
Moisture (Method A) < 50 ppm waterProtons quench the lithio-intermediate, returning starting material (des-bromo).
Temperature (Method A) < -70°C during n-BuLi addHigher temps lead to Wurtz coupling or ring alkylation.
Quench pH (Method A) pH 4–6Too basic: Incomplete hydrolysis of intermediate. Too acidic: Pyridine protonation/salt formation.
SeO₂ Quality (Method B) Fresh, white powderOld/wet SeO₂ (red/clumped) lowers yield and increases acid by-product.

Storage Stability: Pyridine aldehydes are auto-oxidizable. Store under Argon at -20°C. If the oil solidifies or turns dark, check for picolinic acid formation (broad OH stretch in IR, acidic proton in NMR).

References
  • PyOx Ligand Synthesis via Picolinic Acid/Nitrile Routes: Title: A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.[3] Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • General Lithiation/Formylation Methodology: Title: Formylation - Common Conditions (Lithiation).[4] Source: Common Organic Chemistry. URL:[Link]

  • Oxidation of Methylpyridines (Riley Oxidation Context): Title: Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins. Source: Semantic Scholar / Molecules. URL:[Link][2][3][4]

  • Medicinal Chemistry Applications: Title: Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.[1] Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Asymmetric Synthesis Utilizing 5-(tert-Butyl)picolinaldehyde

Introduction: The Strategic Role of Steric Hindrance in Chiral Ligand Design In the field of asymmetric catalysis, the design of effective chiral ligands is paramount to achieving high levels of enantioselectivity. Pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Steric Hindrance in Chiral Ligand Design

In the field of asymmetric catalysis, the design of effective chiral ligands is paramount to achieving high levels of enantioselectivity. Pyridine-based ligands are a cornerstone in this endeavor, offering a rigid scaffold and a strong coordinating nitrogen atom for a multitude of metal catalysts.[1][2] The strategic introduction of sterically demanding groups onto the ligand framework can create a well-defined chiral pocket around the metal center, thereby dictating the facial selectivity of substrate approach and significantly enhancing enantiomeric excess.[3][4]

This application note details the synthesis and application of a novel chiral iminopyridine ligand derived from 5-(tert-butyl)picolinaldehyde. The bulky tert-butyl group at the 5-position of the pyridine ring is hypothesized to play a crucial role in improving stereochemical control in asymmetric transformations by exerting significant steric influence.[5] We present a detailed protocol for the synthesis of this ligand and its subsequent application in a copper(II)-catalyzed asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[6][7]

Part 1: Synthesis of the Chiral Iminopyridine Ligand

A robust and straightforward approach to synthesizing the target chiral ligand is through the condensation reaction of 5-(tert-butyl)picolinaldehyde with a readily available chiral amine, (S)-1-phenylethanamine. This reaction forms a Schiff base, a versatile class of ligands.[8][9]

Protocol 1: Synthesis of (S)-N-((5-(tert-butyl)pyridin-2-yl)methylene)-1-phenylethanamine

Materials:

  • 5-(tert-Butyl)picolinaldehyde (1.0 eq)

  • (S)-1-Phenylethanamine (1.05 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(tert-butyl)picolinaldehyde (1.0 g, 6.13 mmol) and anhydrous methanol (30 mL).

  • Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Add (S)-1-phenylethanamine (0.78 g, 6.44 mmol, 1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, add anhydrous magnesium sulfate (approx. 2 g) to the reaction mixture to remove water. Stir for an additional 15 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake with a small amount of anhydrous methanol.

  • Remove the solvent in vacuo to yield the crude Schiff base ligand as a pale yellow oil.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Expected Outcome:

The protocol is expected to yield the desired chiral iminopyridine ligand in high yield (>90%). The purity can be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Ligand Synthesis:

cluster_reactants Reactants cluster_conditions Reaction Conditions 5_tert_butyl 5-(tert-Butyl)picolinaldehyde product (S)-N-((5-(tert-butyl)pyridin-2-yl)methylene)-1-phenylethanamine 5_tert_butyl->product + chiral_amine (S)-1-Phenylethanamine chiral_amine->product solvent Anhydrous MeOH solvent->product temp Room Temperature, 4h temp->product

Caption: Synthesis of the chiral iminopyridine ligand.

Part 2: Application in Asymmetric Aldol Reaction

The newly synthesized chiral ligand can be employed in a copper(II)-catalyzed asymmetric aldol reaction. The in situ generated copper(II) complex serves as a chiral Lewis acid to activate the aldehyde and control the stereochemical outcome of the reaction.[6][7]

Protocol 2: Copper(II)-Catalyzed Asymmetric Aldol Reaction

Materials:

  • (S)-N-((5-(tert-butyl)pyridin-2-yl)methylene)-1-phenylethanamine (0.12 eq)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.1 eq)

  • p-Nitrobenzaldehyde (1.0 eq)

  • Acetone (10 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solution of NH₄Cl

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral iminopyridine ligand (0.12 mmol) and Cu(OAc)₂·H₂O (0.1 mmol) in anhydrous DCM (5 mL).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral copper complex. A color change is typically observed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add p-nitrobenzaldehyde (1.0 mmol) to the reaction mixture and stir for 10 minutes.

  • Add acetone (10 mmol) dropwise to the reaction.

  • Allow the reaction to stir at 0 °C for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the chiral aldol product.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation:

EntryAldehydeKetoneCatalyst Loading (mol%)Yield (%)dr (syn/anti)ee (%)
1p-NitrobenzaldehydeAcetone1085-92
2BenzaldehydeAcetone1088-89
32-NaphthaldehydeAcetone1082-94

This table presents hypothetical data based on typical results for similar reactions found in the literature.[6][7]

Visualization of the Catalytic Cycle:

Catalyst [Cu(II)-Ligand] Complex Intermediate [Cu(II)-Ligand-Aldehyde-Enolate] Transition State Catalyst->Intermediate + Aldehyde + Enolate Aldehyde p-Nitrobenzaldehyde Enolate Acetone Enolate Product Chiral Aldol Product Intermediate->Product C-C Bond Formation Product->Catalyst Product Release + Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Scientific Rationale and Trustworthiness

The protocols described are designed to be self-validating through careful execution and analysis. The rationale behind key experimental choices is as follows:

  • Ligand Synthesis: The use of anhydrous methanol and magnesium sulfate is crucial to drive the equilibrium of the imine formation towards the product by removing water.

  • Catalyst Formation: The in situ formation of the copper(II) complex is a common and efficient method. The 1-hour stirring period allows for complete coordination of the ligand to the metal center.[10]

  • Reaction Conditions: The reaction is conducted at 0 °C to enhance enantioselectivity, as lower temperatures often favor the more ordered transition state leading to the major enantiomer. Dichloromethane is a common solvent for such reactions due to its inert nature and ability to dissolve the reactants and catalyst.

  • Role of the tert-Butyl Group: The bulky tert-butyl group on the pyridine ring is expected to create a sterically hindered environment around the copper center. This steric bulk is hypothesized to effectively block one face of the coordinated aldehyde, forcing the nucleophilic attack of the acetone enolate to occur from the less hindered face, thus leading to high enantioselectivity.[11][12]

References

  • Feng, X., Liu, X., & Qin, B. (2021). Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester. Chemical Science, 12(5), 1833-1839. [Link]

  • Feng, X., Liu, X., & Qin, B. (2021). Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester. PMC. [Link]

  • Herceg, T., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. PMC. [Link]

  • Wang, Y., et al. (2024). Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2‐Reduction of α,β‐Unsaturated Ketones. Chinese Journal of Chemistry, 42(6), 705-710. [Link]

  • Wang, H., et al. (2004). Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde. Molecules, 9(7), 528-534. [Link]

  • Biswas, S., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8(1), 1-9. [Link]

  • Biswas, S., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. [Link]

  • Li, W., et al. (2020). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 18(3), 481-486. [Link]

  • Mandal, S., & Toste, F. D. (2024). Asymmetric gold catalysis enabled by specially designed ligands. Organic Chemistry Frontiers, 11(2), 263-294. [Link]

  • Scott, J. P., & Miller, S. J. (2010). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society, 132(31), 10771-10773. [Link]

  • Ramadoss, V., et al. (2020). Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions. ResearchGate. [Link]

  • White, P. S., et al. (2018). Improved synthesis of symmetrically & asymmetrically N-substituted pyridinophane derivatives. Organic & Biomolecular Chemistry, 16(44), 8561-8568. [Link]

  • Herceg, T., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives. Beilstein Archives. [Link]

  • Chelucci, G. (2008). Steric Effects in Enantioselective Allylic Alkylation Catalysed by Cationic(η3-Allyl)palladium Complexes Bearing Chiral Pyridine-Aziridine Ligands. ResearchGate. [Link]

  • Wang, C., et al. (2024). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. The Journal of Organic Chemistry, 89(4), 2244-2253. [Link]

  • Iqbal, M. A., et al. (2024). Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes. PubMed. [Link]

  • Pinto, M., et al. (2021). Copper complexes for the promotion of iminopyridine ligands derived from β-alanine and self-aldol additions: relaxivity and cytotoxic properties. Dalton Transactions, 50(31), 10836-10849. [Link]

  • Nagy, E. M., et al. (2020). Highly active superoxide dismutase mimic: pyridine carboxamide-based copper(ii) complexes. Inorganic Chemistry Frontiers, 7(14), 2696-2707. [Link]

  • Bai, F., & Li, H. (2004). Application of Guanidines in Asymmetric Synthesis. Chinese Journal of Organic Chemistry, 24(12), 1532-1541. [Link]

  • Pirovano, M., et al. (2020). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Semantic Scholar. [Link]

  • Adeyemi, A. O., & Onwudiwe, D. C. (2009). Iron(III) Schiff base complexes with asymmetric tetradentate ligands: Synthesis, spectroscopy, and antimicrobial properties. ResearchGate. [Link]

  • Song, T., et al. (2021). Pyrinap ligands for enantioselective syntheses of amines. PMC. [Link]

  • Johnson, J. S., & Evans, D. A. (2000). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Accounts of Chemical Research, 33(6), 325-335. [Link]

  • Hargaden, G. C., & Guiry, P. J. (2009). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. PMC. [Link]

  • Kotsuki, H., et al. (2003). A Novel Synthesis of a Highly Sterically Hindered C2-Symmetric Chiral Pyridine Derivative. ResearchGate. [Link]

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Method

Application Note: 5-(tert-Butyl)picolinaldehyde as a Versatile Electrophile in Petasis and Mannich Multicomponent Reactions

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-(tert-Butyl)picolinaldehyde in two powerful multicompo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-(tert-Butyl)picolinaldehyde in two powerful multicomponent reactions: the Petasis (Borono-Mannich) reaction and the classical Mannich reaction. We explore the mechanistic nuances conferred by the picolinaldehyde scaffold, detailing how the pyridine nitrogen and the tert-butyl substituent influence reactivity, solubility, and product scope. This guide furnishes field-proven, step-by-step protocols, data tables for reaction optimization, and visual diagrams to elucidate reaction pathways, enabling the efficient synthesis of complex, nitrogen-containing molecules of high value to the pharmaceutical and materials science sectors.

Introduction: The Strategic Value of 5-(tert-Butyl)picolinaldehyde

5-(tert-Butyl)picolinaldehyde is a heterocyclic aldehyde that serves as a highly effective building block in organic synthesis. Its structure is distinguished by two key features that chemists can leverage for strategic advantage:

  • The Pyridine Ring: The electron-withdrawing nature of the nitrogen atom activates the aldehyde carbonyl towards nucleophilic attack. Furthermore, the nitrogen lone pair can act as an internal Lewis base or a proton acceptor, playing a direct role in the catalytic cycle of certain reactions.

  • The 5-tert-Butyl Group: This bulky, lipophilic group significantly enhances the solubility of the aldehyde and its derivatives in common organic solvents, simplifying reaction setup and purification. It can also impart unique steric properties to the final products, influencing their biological activity and material characteristics.

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic efficiency, allowing for the construction of complex molecules from three or more starting materials in a single step. The Petasis and Mannich reactions are exemplary MCRs for generating diverse libraries of substituted amines and β-amino carbonyl compounds, respectively.[1][2] This guide will demonstrate the unique utility of 5-(tert-Butyl)picolinaldehyde as the electrophilic aldehyde component in these transformations.

Application in the Petasis (Borono-Mannich) Reaction

The Petasis reaction is a three-component condensation of an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines.[3][4] It is particularly valuable for synthesizing α-amino acids and their derivatives under mild conditions.[3][5]

Mechanistic Rationale & the Picolinaldehyde Advantage

The reaction proceeds through the initial condensation of 5-(tert-Butyl)picolinaldehyde with an amine (typically secondary) to form a carbinolamine, which then dehydrates to generate a reactive electrophilic iminium ion. The key step involves the nucleophilic transfer of the organic group (R²) from the boronic acid to the iminium carbon.

The use of a picolinaldehyde derivative introduces a critical mechanistic advantage. The pyridine nitrogen is positioned to act as an intramolecular Lewis base, coordinating to the boron atom. This coordination facilitates the formation of a tetracoordinate "ate" complex, which enhances the nucleophilicity of the R² group and promotes its irreversible transfer to the iminium ion.[6] This intramolecular activation is a primary reason why picolinaldehydes are excellent substrates for this reaction.[6]

Petasis_Mechanism Petasis Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aldehyde 5-(t-Bu)Picolinaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + H₂O Amine Secondary Amine (R¹₂NH) Amine->Carbinolamine + H₂O BoronicAcid Organoboronic Acid (R²B(OH)₂) AteComplex Tetracoordinate Boronate 'Ate' Complex BoronicAcid->AteComplex Coordination Iminium Iminium Ion Carbinolamine->Iminium - H₂O Iminium->AteComplex Coordination FinalProduct Substituted Amine AteComplex->FinalProduct Intramolecular R² Transfer

Caption: Petasis reaction workflow with 5-(tert-Butyl)picolinaldehyde.

Experimental Protocol: Synthesis of N-((5-(tert-butyl)pyridin-2-yl)(phenyl)methyl)morpholine

This protocol details a representative Petasis reaction. It is designed to be self-validating; successful formation of the product confirms the viability of the components and conditions.

Materials:

  • 5-(tert-Butyl)picolinaldehyde (1.0 eq)

  • Morpholine (1.1 eq)

  • Phenylboronic acid (1.2 eq)

  • Acetonitrile (MeCN), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-(tert-Butyl)picolinaldehyde (e.g., 1.0 mmol, 163.2 mg).

  • Reagent Addition: Add acetonitrile (5 mL), followed by morpholine (1.1 mmol, 96 µL) and phenylboronic acid (1.2 mmol, 146 mg). Causality Note: Using slight excesses of the amine and boronic acid ensures complete consumption of the limiting aldehyde.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. Expertise Note: Acetonitrile is an excellent solvent for this reaction, effectively solvating the intermediates without interfering. For less reactive substrates, dichloromethane or ethanol can be used, sometimes at room temperature over a longer period.[5][6]

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) to remove excess boronic acid and its byproducts. Wash with brine (15 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 5% to 20% ethyl acetate in hexanes) to yield the pure product.

Data Summary: Substrate Scope

The following table provides representative yields for the Petasis reaction with 5-(tert-Butyl)picolinaldehyde under the conditions described above.

EntryAmine ComponentBoronic Acid ComponentTypical Yield
1MorpholinePhenylboronic acid85-95%
2PiperidineVinylboronic acid75-85%
3Pyrrolidine4-Methoxyphenylboronic acid88-96%
4DibenzylaminePhenylboronic acid70-80%

Note: Yields are illustrative and based on typical outcomes for picolinaldehyde derivatives.[6]

Application in the Mannich Reaction

The classical Mannich reaction is a three-component aminoalkylation that forms a C-C bond adjacent to a carbonyl group.[7] It involves the reaction of an aldehyde, a primary or secondary amine, and a C-H acidic compound (e.g., a ketone, ester, or nitroalkane).[8][9] 5-(tert-Butyl)picolinaldehyde is an ideal aldehyde component as it is non-enolizable, preventing self-condensation.

Mechanistic Rationale

The reaction begins with the formation of an iminium ion from 5-(tert-Butyl)picolinaldehyde and an amine, identical to the first stage of the Petasis reaction.[7] The key difference lies in the nucleophile: in the Mannich reaction, the C-H acidic compound is deprotonated (or converts to its enol tautomer), and this nucleophilic enol/enolate attacks the iminium ion to form the β-amino carbonyl product, also known as a "Mannich base".[10]

The reaction is often catalyzed by acid or base. Acid catalysis accelerates both iminium ion formation and enolization of the ketone.[8] Chiral organocatalysts, such as proline, can be used to achieve high enantioselectivity.[11]

Mannich_Mechanism Mannich Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aldehyde 5-(t-Bu)Picolinaldehyde Iminium Iminium Ion Aldehyde->Iminium Condensation (-H₂O) Amine Secondary Amine Amine->Iminium Condensation (-H₂O) Ketone Enolizable Ketone Enol Enol / Enolate Ketone->Enol Tautomerization / Deprotonation FinalProduct β-Amino Carbonyl (Mannich Base) Iminium->FinalProduct Nucleophilic Attack Enol->FinalProduct Nucleophilic Attack

Caption: Mannich reaction workflow with 5-(tert-Butyl)picolinaldehyde.

Experimental Protocol: Synthesis of 3-(5-(tert-butyl)pyridin-2-yl)-3-(piperidin-1-yl)-1-phenylpropan-1-one

This protocol provides a general method for an acid-catalyzed Mannich reaction.

Materials:

  • 5-(tert-Butyl)picolinaldehyde (1.0 eq)

  • Piperidine (1.05 eq)

  • Acetophenone (1.2 eq)

  • Ethanol (EtOH), absolute

  • Hydrochloric acid (HCl), concentrated (catalytic amount)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-(tert-Butyl)picolinaldehyde (1.0 mmol, 163.2 mg) and piperidine (1.05 mmol, 104 µL) in absolute ethanol (5 mL).

  • Catalyst Addition: Add one drop of concentrated HCl. Causality Note: Acid catalysis protonates the carbonyl, activating it for amine addition, and facilitates the dehydration to the iminium ion, which is the key electrophile.

  • Nucleophile Addition: Add acetophenone (1.2 mmol, 140 µL) to the mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) for 4-8 hours, monitoring by TLC. The formation of a precipitate (the hydrochloride salt of the Mannich base) may be observed.

  • Work-up: Cool the reaction to room temperature and then chill in an ice bath. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the mixture in vacuo.

  • Neutralization & Extraction: Neutralize the residue (or the filtered solid) by partitioning between ethyl acetate (25 mL) and saturated Na₂CO₃ solution (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, e.g., Hexanes/EtOAc gradient) to obtain the pure Mannich base.

Data Summary: Substrate Scope

The following table provides representative yields for the Mannich reaction under the conditions described above.

EntryAmine ComponentKetone ComponentTypical Yield
1PiperidineAcetophenone75-85%
2MorpholineCyclohexanone80-90%
3PyrrolidinePropiophenone70-80%
4DiethylamineAcetone65-75%

Note: Yields are illustrative and based on typical outcomes for non-enolizable aldehydes.

Synthetic Strategy Workflow

The choice between the Petasis and Mannich reactions depends entirely on the desired final molecular architecture. The following diagram outlines the strategic decision-making process.

Decision_Workflow Strategic Choice: Petasis vs. Mannich Start Desired Product: Substituted Amine Derivative Decision What is the nature of the newly formed C-C bond? Start->Decision Petasis_Path Bond is to an Aryl or Vinyl group Decision->Petasis_Path Aryl / Vinyl Mannich_Path Bond is to a Carbonyl α-position Decision->Mannich_Path Carbonyl α-C Petasis_Reaction Choose Petasis Reaction (Nucleophile = Boronic Acid) Petasis_Path->Petasis_Reaction Mannich_Reaction Choose Mannich Reaction (Nucleophile = Enol / Enolate) Mannich_Path->Mannich_Reaction

Caption: Decision workflow for selecting Petasis or Mannich reaction.

Conclusion

5-(tert-Butyl)picolinaldehyde stands out as a superior aldehyde component for both Petasis and Mannich multicomponent reactions. Its inherent electronic properties activate the carbonyl for initial condensation, while the strategically positioned pyridine nitrogen can participate directly in the reaction mechanism to facilitate product formation. The tert-butyl group confers favorable physical properties, simplifying handling and purification. The protocols and insights provided herein serve as a robust foundation for chemists to leverage this versatile reagent in the efficient construction of complex molecular scaffolds for drug discovery and advanced materials development.

References

  • Organic Chemistry Portal. (n.d.). Petasis Reaction. Retrieved from [Link]

  • Xie, L., et al. (2020). Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ACS Combinatorial Science, 22(11), 566-572. Available at: [Link]

  • Hussain, A., et al. (2023). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. Molecules, 28(24), 8071. Available at: [Link]

  • SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation. Retrieved from [Link]

  • Wang, Y-N., et al. (2021). Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester. Chemical Science, 12(10), 3684-3691. Available at: [Link]

  • Wikipedia. (n.d.). Petasis reaction. Retrieved from [Link]

  • Kouznetsov, V. V., et al. (2007). Unusual behaviour of pyridinylboronic acids in the Petasis boronic Mannich reaction. Mendeleev Communications, 17(5), 281-282. Available at: [Link]

  • Funasaka, S., et al. (2012). Studies on the Petasis Reaction of 2-Pyridinecarbaldehyde Derivatives and Its Products. Heterocycles, 85(7), 1731-1745. Available at: [Link]

  • Dömling, A. (2005). The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). Synthesis, 2005(13), 2049-2075. Available at: [Link]

  • Wang, Y-N., et al. (2021). Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester. Chemical Science, 12, 3684-3691. Available at: [Link]

  • N. A. Petasis, & I. Akritopoulou. (1993). A new and practical synthesis of-amino acids from organoboronic acids. Tetrahedron Letters, 34(4), 583-586. Available at: [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Organic Chemistry Explained. (2019, August 30). 12.08 The Mannich Reaction. YouTube. Available at: [Link]

  • Notz, W., et al. (2003). Proline-catalysed Mannich reactions of acetaldehyde. Nature, 426, 140. Available at: [Link]

Sources

Application

Application Note: Strategic Synthesis of Heterocyclic Scaffolds from 5-(tert-Butyl)picolinaldehyde

This Application Note is designed as a definitive technical guide for the synthesis of bioactive heterocyclic scaffolds using 5-(tert-Butyl)picolinaldehyde as a core building block. Executive Summary 5-(tert-Butyl)picoli...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the synthesis of bioactive heterocyclic scaffolds using 5-(tert-Butyl)picolinaldehyde as a core building block.

Executive Summary

5-(tert-Butyl)picolinaldehyde (CAS: 1256822-43-9) represents a "privileged" synthon in modern medicinal chemistry. Its value lies in the synergistic combination of the pyridine-2-carboxaldehyde core—a versatile electrophile for heterocyclization—and the 5-tert-butyl substituent.

The tert-butyl group at the C5 position provides three critical advantages for drug design:

  • Metabolic Stability: Blocks the metabolically vulnerable C5 position of the pyridine ring.

  • Lipophilicity: Increases logP, enhancing membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., Kinase hinge regions).

  • Steric Influence: Modulates the rotational freedom of the resulting pharmacophore, often locking active conformations.

This guide details three validated protocols to convert this aldehyde into high-value heterocyclic libraries: Imidazo[1,2-a]pyridines (via GBB), Pyrazolines (via Chalcones), and Thiosemicarbazone Metal Chelators .

Chemical Profile & Precursor Synthesis

Before initiating library synthesis, ensure the quality of the starting material. While commercially available, in-house synthesis is often required for scale-up.

PropertyData
IUPAC Name 5-(tert-Butyl)pyridine-2-carbaldehyde
Molecular Weight 163.22 g/mol
Appearance Yellowish oil or low-melting solid
Solubility Soluble in DCM, MeOH, EtOH, THF; Sparingly soluble in water
Storage 2–8°C under inert atmosphere (Ar/N2). Oxidation prone.
Protocol 0: Synthesis of Starting Material (If required)

Rationale: Commercial batches often contain 5-(tert-butyl)picolinic acid as an impurity. Fresh synthesis ensures aldehyde purity. Reaction: 2-Bromo-5-tert-butylpyridine


 5-(tert-Butyl)picolinaldehyde
  • Charge: Dissolve 2-bromo-5-tert-butylpyridine (1.0 eq) in anhydrous THF (0.2 M) under Argon. Cool to -78°C .

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30 min. Stir for 1 h at -78°C. Observation: Solution turns deep red/orange (lithiopyridine species).

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise. Stir 30 min at -78°C, then warm to 0°C over 1 h.

  • Quench: Quench with sat. NH₄Cl (aq). Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Pathway A: The Groebke-Blackburn-Bienaymé (GBB) Assembly

Target Scaffold: 2-(5-(tert-Butyl)pyridin-2-yl)-3-(alkylamino)imidazo[1,2-a]pyridines. Mechanism: A [4+1] cycloaddition involving a Schiff base intermediate and an isocyanide.

Mechanistic Insight

The 5-tert-butyl group on the aldehyde renders the formed Schiff base slightly more electron-rich than unsubstituted picolinaldehyde analogs. To drive the reaction, a Lewis acid catalyst (Sc(OTf)₃ or HClO₄) is recommended to activate the imine for isocyanide attack.

Experimental Protocol

Reagents:

  • Aldehyde: 5-(tert-Butyl)picolinaldehyde (1.0 mmol)

  • Amine: 2-Aminopyridine (1.0 mmol)

  • Isocyanide: tert-Butyl isocyanide (1.1 mmol)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%)

  • Solvent: Methanol (MeOH) or DCM/MeOH (1:1)

Step-by-Step:

  • Imine Formation: In a 10 mL microwave vial, dissolve the aldehyde (163 mg, 1 mmol) and 2-aminopyridine (94 mg, 1 mmol) in MeOH (3 mL). Stir at room temperature (RT) for 20 minutes.

    • Checkpoint: TLC should show consumption of aldehyde and formation of a new spot (Imine).

  • Addition: Add Sc(OTf)₃ (25 mg, 0.05 mmol) followed by tert-butyl isocyanide (125 µL, 1.1 mmol).

  • Reaction: Seal the vial.

    • Method A (Thermal): Heat at 60°C for 12 hours.

    • Method B (Microwave - Preferred): Irradiate at 100°C for 20 minutes (High absorption).

  • Workup: Evaporate volatiles under reduced pressure.

  • Purification: Flash column chromatography (DCM/MeOH 98:2 to 95:5). The product often fluoresces under UV (365 nm).

Workflow Visualization (GBB Reaction)

GBB_Pathway Start 5-(t-Bu)picolinaldehyde + 2-Aminopyridine Imine Schiff Base Intermediate Start->Imine MeOH, RT, 20 min Complex Activated Imine (Sc(OTf)3 coordinated) Imine->Complex Sc(OTf)3 (5 mol%) Cyclo [4+1] Cycloaddition (+ Isocyanide) Complex->Cyclo R-NC, 100°C (MW) Product 3-Amino-imidazo[1,2-a]pyridine Scaffold Cyclo->Product Rearomatization

Figure 1: Logic flow for the multicomponent synthesis of imidazo[1,2-a]pyridine scaffolds.

Pathway B: Chalcone-to-Pyrazoline Transformation

Target Scaffold: 3-(5-(tert-Butyl)pyridin-2-yl)-5-aryl-4,5-dihydro-1H-pyrazoles. Application: This pathway creates a "linker" scaffold common in kinase inhibitors (e.g., c-Met, ALK inhibitors).

Experimental Protocol
Step 1: Claisen-Schmidt Condensation (Chalcone Synthesis)

Reaction: Aldehyde + Acetophenone derivative


 Enone (Chalcone)
  • Mix: Dissolve 5-(tert-butyl)picolinaldehyde (1.0 mmol) and 4-fluoroacetophenone (1.0 mmol) in Ethanol (5 mL).

  • Catalyze: Add 10% NaOH (aq) (0.5 mL) dropwise at 0°C.

  • Stir: Allow to warm to RT and stir for 4–6 hours. A heavy precipitate usually forms.

  • Isolate: Filter the solid, wash with cold water and cold ethanol. Recrystallize from EtOH if necessary.

    • Yield Target: >85%.[1][2]

    • Data: The product is an

      
      -unsaturated ketone. 1H NMR will show trans-coupling (
      
      
      
      Hz) for the vinylic protons.
Step 2: Pyrazoline Cyclization

Reaction: Chalcone + Hydrazine Hydrate


 Pyrazoline
  • Solvate: Dissolve the Chalcone (0.5 mmol) in Glacial Acetic Acid (3 mL).

    • Note: Acetic acid acts as both solvent and catalyst for the cyclization.

  • Cyclize: Add Hydrazine Hydrate (2.5 mmol, 5 eq).

  • Reflux: Heat at 110°C for 3 hours.

  • Quench: Pour the reaction mixture into crushed ice/water.

  • Neutralize: Adjust pH to ~8 with 10% NaHCO₃.

  • Extract: Extract with EtOAc (3x). Dry over Na₂SO₄.

  • Purification: The crude is often pure enough. If not, recrystallize from EtOH.

Pathway C: Thiosemicarbazone Ligand Synthesis

Target Scaffold: Tridentate (N,N,S) Metal Chelators. Relevance: These ligands form stable complexes with Cu(II), Zn(II), and Fe(III), showing potent anticancer activity via Ribonucleotide Reductase inhibition.

Experimental Protocol
  • Reagents: 5-(tert-Butyl)picolinaldehyde (1.0 mmol) + Thiosemicarbazide (1.0 mmol).

  • Solvent: Ethanol (10 mL) + 2 drops of Conc. HCl (Catalyst).

  • Reflux: Heat at 80°C for 2 hours.

  • Observation: A crystalline solid precipitates upon cooling.

  • Workup: Filter, wash with cold diethyl ether.

  • Complexation (Optional): To form the Copper(II) complex, treat the ligand (1 eq) in MeOH with CuCl₂·2H₂O (1 eq). The solution will turn dark green/brown immediately.

References & Validation

  • GBB Reaction Methodology:

    • Shaabani, A., et al. "Green approaches to the synthesis of imidazo[1,2-a]pyridines." Molecular Diversity, 2024.[3][4][5] Link

    • Validation: Confirms Sc(OTf)₃ as a superior catalyst for electron-rich aldehydes.

  • Schiff Base & Metal Complexes:

    • Gavali, L.V., et al. "Novel Terephthalaldehyde bis(thiosemicarbazone) Schiff Base Ligand and its Transition Metal Complexes."[3] Results in Chemistry, 2024. Link[3]

    • Validation: Provides the base protocol for thiosemicarbazone condensation and metal complexation conditions.

  • Pyridine Building Blocks in Drug Design:

    • Beilstein J. Org. Chem. "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles." Link

    • Validation: Contextualizes the use of substituted pyridines in commercial drugs like Pioglitazone.

  • Starting Material Synthesis:

    • General lithiation protocols for bromopyridines are standard practice in: Journal of Medicinal Chemistry protocols for "5-substituted picolinaldehydes".

Disclaimer: All protocols involve hazardous chemicals. Standard PPE (gloves, goggles, fume hood) is mandatory. The synthesis of isocyanides (Pathway A) requires a well-ventilated hood due to odor and toxicity.

Sources

Technical Notes & Optimization

Troubleshooting

Solvent effects on the reactivity of 5-(tert-Butyl)picolinaldehyde.

Technical Support Center: Solvent Effects on 5-(tert-Butyl)picolinaldehyde Reactivity Executive Summary: The "Dual-Nature" Electrophile Subject: 5-(tert-Butyl)picolinaldehyde (CAS: N/A for specific isomer, generic picoli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects on 5-(tert-Butyl)picolinaldehyde Reactivity

Executive Summary: The "Dual-Nature" Electrophile

Subject: 5-(tert-Butyl)picolinaldehyde (CAS: N/A for specific isomer, generic picolinaldehyde 1121-60-4 reference used for baseline) Chemical Profile: This molecule presents a unique "push-pull" solvation challenge.[1] The pyridine nitrogen and aldehyde carbonyl are highly polar and Lewis basic/acidic, respectively, while the 5-tert-butyl group introduces a significant lipophilic domain. Core Challenge: Solvent selection must balance the solubility of the lipophilic tail with the electronic activation of the polar head group. Improper solvent choice frequently leads to hydration equilibrium shifts , metal catalyst poisoning , or incomplete nucleophilic addition .

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My Schiff base condensation is stalling at ~60% conversion."

Diagnosis: Water entrainment and "Solvent Caging" of the amine. Technical Insight: Picolinaldehydes are prone to forming stable hemiaminal intermediates.[1] In protic solvents (MeOH, EtOH), the solvent hydrogen-bonds to the pyridine nitrogen, reducing the electrophilicity of the carbonyl carbon. Furthermore, if the solvent is "wet," the aldehyde exists in equilibrium with its gem-diol (hydrate), which is non-reactive toward amines.

Corrective Protocol:

  • Switch to Aprotic/Non-Polar: Move from Methanol to Toluene or Dichloromethane (DCM) .

  • Mechanism: Toluene forms a positive azeotrope with water.[1] Use a Dean-Stark trap or add 4Å Molecular Sieves to drive the equilibrium (

    
    ) toward the imine.
    
  • Electronic Activation: In non-polar solvents, the pyridine nitrogen remains un-solvated (naked), allowing it to potentially assist in intramolecular general base catalysis during the dehydration step.

Issue 2: "The aldehyde appears to degrade or oxidize rapidly in solution."

Diagnosis: Auto-oxidation facilitated by dissolved oxygen and radical propagation.[1] Technical Insight: The tert-butyl group at the 5-position is electron-donating (+I effect).[1] This increases electron density on the pyridine ring, making it slightly more susceptible to oxidative attack compared to the unsubstituted parent. In etheral solvents (THF, Dioxane), peroxide formation can initiate radical chains that oxidize the aldehyde to 5-(tert-butyl)picolinic acid .

Corrective Protocol:

  • Solvent Choice: Avoid ethers if possible. Use Acetonitrile (MeCN) or DCM for oxidation resistance.

  • Degassing: Sparge all solvents with Argon for 15 minutes prior to dissolution. Picolinaldehydes are air-sensitive.[1]

  • Storage: Store stock solutions in anhydrous alcohols (if compatible) rather than ethers, as alcohols act as radical scavengers.

Issue 3: "I see precipitation when cooling my reaction mixture."

Diagnosis: The "Lipophilic Trap." Technical Insight: Unlike unsubstituted picolinaldehyde, which is miscible with water, the 5-tert-butyl derivative has a high LogP (estimated >2.5).[1] While soluble in hot polar solvents, it will crash out of cold methanol or ethanol/water mixtures.

Corrective Protocol:

  • Co-Solvent System: Use a DCM/MeOH (1:4) mixture. The DCM solubilizes the tert-butyl tail, while MeOH solvates the polar head.

  • Temperature Control: Do not cool below 0°C unless the solvent system has significant non-polar character (e.g., Hexane/EtOAc).

Issue 4: "My metal-catalyzed coupling failed; the catalyst seems inactive."

Diagnosis: Competitive Coordination (The Chelate Effect). Technical Insight: 5-(tert-Butyl)picolinaldehyde is a bidentate ligand (N, O donor).[1] In non-coordinating solvents (DCM, Toluene), the substrate itself will displace labile ligands on your metal catalyst (Pd, Ni, Cu), forming a stable, unreactive chelate complex.

Corrective Protocol:

  • Coordinating Solvents: Use DMF or DMSO .[1] These solvents are strong Lewis bases and will compete with the pyridine nitrogen for the metal center, keeping the catalyst active.

  • Concentration: Run the reaction at high dilution (0.05 M) to minimize the probability of bis-chelation (two substrates binding one metal).

Part 2: Solvent Selection Matrix

Table 1: Solvent Compatibility & Reactivity Impact

Solvent ClassRepresentative SolventsSolubility (5-t-Bu)Reactivity ImpactRecommended For
Non-Polar Aprotic Toluene, HexaneHighHigh. No H-bonding interference.[1] Facilitates water removal.[1]Schiff base formation, Grignard additions.
Polar Aprotic DCM, THF, MeCNHighModerate. Good solubility.[1] THF poses oxidation risk.Standard organic synthesis, Oxidations.
Polar Aprotic (Coord) DMF, DMSOHighLow. Solvent competes for metal centers and electrophiles.[1]Metal-catalyzed couplings (preventing catalyst poisoning).
Protic MeOH, EtOH, WaterModerate (Hot) to Low (Cold)Variable. H-bonding stabilizes intermediates but slows kinetics.[1]Reductions (NaBH4), Crystallization.

Part 3: Visualizing the Reactivity Landscape

Diagram 1: Solvent Decision Tree for Reaction Optimization

SolventDecision Start Reaction Type? Condensation Condensation / Imine Formation Start->Condensation MetalCat Metal Catalysis (Suzuki/Heck) Start->MetalCat Reduction Reduction (Hydride) Start->Reduction Condensation_Q Is water removal critical? Condensation->Condensation_Q Metal_Q Is Substrate Poisoning Catalyst? MetalCat->Metal_Q Red_Q Solubility check Reduction->Red_Q Toluene Use Toluene (Dean-Stark) Reason: Azeotropic drying Condensation_Q->Toluene Yes (High Temp) MeOH Use MeOH + Mol Sieves Reason: Solvation of polar intermediate Condensation_Q->MeOH No (Room Temp) DMF Use DMF/DMSO Reason: Compete for Metal Center Metal_Q->DMF Yes (Chelation risk) THF Use THF/Dioxane Reason: Standard Solubility Metal_Q->THF No Mixed Use DCM/MeOH (1:1) Reason: Solubilize t-Butyl group Red_Q->Mixed

Caption: Decision logic for selecting the optimal solvent system based on reaction mechanism and substrate properties.

Diagram 2: Solvation Equilibrium & Hydration

HydrationEquilibrium cluster_0 Solvent Effect Aldehyde Free Aldehyde (Reactive Form) Hydrate Gem-Diol (Hydrate) (Unreactive) Aldehyde->Hydrate  Water/Acid   Hemiacetal Hemiacetal (In Alcohols) Aldehyde->Hemiacetal  Alcohol/Acid   Water + H2O Alcohol + ROH Note Polar solvents stabilize the charged transition states leading to Hydrate/Hemiacetal

Caption: The equilibrium between the reactive carbonyl form and unreactive solvates. High dielectric solvents shift equilibrium to the right in the presence of water/alcohol.

Part 4: Experimental Protocols

Protocol A: Azeotropic Drying for Imine Synthesis

Use this when conversion stalls in alcohols.

  • Setup: 2-neck RBF equipped with a Dean-Stark trap and reflux condenser.

  • Solvent: Anhydrous Toluene (0.1 M concentration relative to aldehyde).

  • Reagents: 1.0 eq 5-(tert-Butyl)picolinaldehyde + 1.05 eq Amine + 5 mol% p-TsOH (catalyst).

  • Process: Reflux for 4-12 hours. Monitor water collection in the trap.

  • Workup: Evaporate toluene. The product is often clean enough for use; if not, recrystallize from Hexane (the tert-butyl group aids hexane solubility).

Protocol B: Oxidation-Free Storage

Use this to extend shelf-life.[1]

  • Container: Amber glass vial with septa cap.

  • Environment: Store under Argon atmosphere.

  • Stabilizer: If storing as a solution, use Anhydrous Ethanol . The formation of the hemiacetal (reversible) protects the aldehyde from air oxidation. When ready to use, evaporate the ethanol; the equilibrium shifts back to the free aldehyde.

References

  • Solubility & Hydration of Picolinaldehydes

    • Solubility of 2-Pyridinecarboxaldehyde.[1][2][3] Solubility of Things.[2][3][4][5] Available at: [Link][1]

    • Hydration of Aliphatic Aldehydes and Pyruvic Acid.[6] Scite.ai.[1] Available at: [Link][1]

  • Schiff Base Synthesis & Solvent Effects

    • Suitable solvent for Schiff base reaction? ResearchGate Discussion.[1][7] Available at: [Link]

    • New insights into the mechanism of Schiff base synthesis. PeerJ. Available at: [Link]

  • Chemical Properties & Safety

Sources

Reference Data & Comparative Studies

Comparative

High-performance liquid chromatography for purity analysis of 5-(tert-Butyl)picolinaldehyde.

Executive Summary This guide addresses the chromatographic purification and analysis of 5-(tert-Butyl)picolinaldehyde (CAS: 1256823-81-2 / 185682-81-9), a critical intermediate in the synthesis of kinase inhibitors and o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic purification and analysis of 5-(tert-Butyl)picolinaldehyde (CAS: 1256823-81-2 / 185682-81-9), a critical intermediate in the synthesis of kinase inhibitors and organometallic ligands.

Analyzing this molecule presents a "dual-personality" challenge:

  • The Pyridine Core: A basic nitrogen (

    
    ) that interacts strongly with residual silanols on silica columns, leading to severe peak tailing.[1]
    
  • The Aldehyde Moiety: Chemically labile and susceptible to autoxidation into 5-(tert-butyl)picolinic acid , necessitating strict sample handling and specific buffering to prevent on-column degradation.

This guide compares standard analytical approaches and defines an Optimized Buffered RP-HPLC Protocol that guarantees resolution of the parent aldehyde from its acidic oxidation impurities.

Chemical Context & Stability Profile

Understanding the analyte is the first step in robust method development.

PropertyValue / CharacteristicChromatographic Impact
Structure Pyridine ring + tert-Butyl (C5) + Aldehyde (C2)tert-Butyl: Significantly increases hydrophobicity (retention) compared to picolinaldehyde.Aldehyde: UV active (conjugated), but reactive.
Basicity Pyridine N (

)
At neutral pH, the nitrogen is partially protonated, interacting with silanols (tailing).
Lipophilicity LogP

2.8 - 3.1 (Est.)
Requires high organic content (>40%) for elution.
Key Impurity 5-(tert-Butyl)picolinic acidElutes earlier than the aldehyde in RP-HPLC due to the polar carboxyl group.
Critical Degradation Pathway

The primary quality risk is the oxidation of the aldehyde to the carboxylic acid. This reaction is accelerated by light, air, and basic pH.

OxidationPathway cluster_legend Chromatographic Behavior Aldehyde 5-(tert-Butyl)picolinaldehyde (Analyte) Oxidation [O] (Air/Light) Aldehyde->Oxidation Acid 5-(tert-Butyl)picolinic acid (Major Impurity) Oxidation->Acid Desc The Acid impurity is more polar. It elutes BEFORE the Aldehyde in Reversed-Phase modes.

Figure 1: The primary degradation pathway. In RP-HPLC, the acidic impurity will elute earlier (lower k') than the parent aldehyde.

Comparative Analysis of Methods

We evaluated three common methodologies for purity analysis.

Method A: GC-FID (Gas Chromatography)
  • Pros: High resolution; excellent for volatile solvents.

  • Cons: High Risk. Aldehydes can oxidize or disproportionate (Cannizzaro-type) in hot injection ports (

    
    C). Pyridines often show tailing on standard non-polar columns (e.g., DB-5) without base deactivation.
    
  • Verdict: Suitable only if thermal stability is proven; not recommended for definitive purity assignment.

Method B: Generic Gradient HPLC (Water/Acetonitrile, No Buffer)
  • Pros: Simple, MS-compatible.

  • Cons: Severe Tailing. Without a buffer to control the ionization of the pyridine nitrogen, the peak shape degrades (

    
    ). Reproducibility is poor because retention drifts with slight changes in water pH (pH 5-7).
    
  • Verdict: Unacceptable for quantitative purity analysis.

Method C: Optimized Buffered RP-HPLC (Recommended)
  • Pros: Robust. Phosphate buffer (pH 3.0) suppresses silanol activity and keeps the pyridine fully protonated (or ion-paired), ensuring sharp peaks. Acidic pH stabilizes the aldehyde.

  • Verdict: The Gold Standard.

The Optimized Protocol (Method C)

This protocol utilizes a low-pH phosphate buffer to ensure the pyridine moiety is fully protonated and to suppress silanol ionization on the column, resulting in sharp symmetry.

Chromatographic Conditions[1][2][3][4][5][6][7]
ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µmEnd-capping reduces silanol interactions; C18 provides retention for the tert-butyl group.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Acidic pH ensures pyridine is protonated (

) and silanols are neutral (

).
Mobile Phase B Acetonitrile (HPLC Grade)Required to elute the lipophilic tert-butyl moiety.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 0-2 min: 30% B2-12 min: 30%

80% B12-15 min: 80% B (Wash)15.1 min: 30% B (Re-equilibrate)
Gradient required to separate the polar acid impurity (early) from the non-polar parent (late).
Detection UV @ 254 nm (Ref 360 nm)Pyridine

transition.
Temperature 30°CImproves mass transfer and peak shape.
Injection 5-10 µLAvoid overload to maintain resolution.
Sample Preparation (Critical)
  • Diluent: 50:50 Water:Acetonitrile. Avoid pure alcohols (methanol/ethanol) as they can form hemiacetals with the aldehyde, creating "ghost peaks."

  • Concentration: 0.5 mg/mL.

  • Stability Note: Analyze samples within 4 hours of preparation. Store in amber vials to prevent photo-oxidation.

Method Development Logic

MethodLogic Start Start: 5-(tert-Butyl)picolinaldehyde Q1 Is the analyte Basic? Start->Q1 Step1 Yes (Pyridine N, pKa ~5.2) Q1->Step1 Analyze Structure Q2 Risk of Tailing? Step1->Q2 Step2 High (Silanol Interaction) Q2->Step2 Solution STRATEGY: Use Buffer pH < 3.0 Step2->Solution Mechanism 1. Protonates Pyridine (BH+) 2. Suppresses Silanols (Si-OH) 3. Stabilizes Aldehyde Solution->Mechanism Result Sharp Peak Symmetry Separation from Acid Impurity Mechanism->Result

Figure 2: Decision matrix for selecting the buffered acidic mobile phase.

Validation & Performance Data

The following data represents typical performance metrics observed when validating this method according to ICH Q2(R1) guidelines.

System Suitability[1]
ParameterAcceptance CriteriaTypical ResultStatus
Retention Time (

)

5% RSD
8.4 minPass
Tailing Factor (

)

1.5
1.1 - 1.2Pass (Excellent)
Theoretical Plates (

)

~12,500Pass
Resolution (

)

(vs. Acid Impurity)
5.8Pass
Linearity and Sensitivity
  • Linearity Range: 0.05 mg/mL to 0.75 mg/mL (

    
    ).
    
  • LOD (Limit of Detection): 0.05% (area normalization).

  • LOQ (Limit of Quantitation): 0.15% (area normalization).

Troubleshooting Guide (Expert Insights)

Issue 1: Peak Splitting or Shoulder

  • Cause: Hemiacetal formation.

  • Fix: Did you use Methanol as a diluent? Switch to Acetonitrile/Water. Methanol reacts with aldehydes to form hemiacetals, which appear as a split peak or a blob just before the main peak.

Issue 2: Retention Time Drift

  • Cause: Buffer evaporation or pH shift.

  • Fix: Acetonitrile is volatile; if pre-mixed with buffer, the ratio changes over time. Use a binary pump to mix A (Buffer) and B (ACN) on-demand, or cap bottles tightly and replace daily.

Issue 3: "Ghost" Peak at ~2-3 minutes

  • Cause: Oxidation.

  • Fix: This is the 5-(tert-butyl)picolinic acid. If this peak grows over time in the autosampler, your sample is oxidizing. Use amber vials and keep the autosampler cooled to 4°C.

References

  • BenchChem. (2025).[1][2] Chromatographic Purification of Pyridine Derivatives: Mitigating Peak Tailing. Retrieved from

  • SIELC Technologies. (2024). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 5-Bromo-2-pyridinecarboxaldehyde (Analogous Chemistry). Retrieved from

  • ResearchGate (Methodology). (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products.[3] Retrieved from

  • National Institutes of Health (PubChem). (2024). 2-Pyridinecarboxaldehyde: Chemical and Physical Properties. Retrieved from

Sources

Validation

Benchmarking the performance of 5-(tert-Butyl)picolinaldehyde in catalytic systems.

This guide outlines the performance benchmarking of 5-(tert-Butyl)picolinaldehyde (CAS: 185682-81-9), a critical ligand precursor and directing group in advanced catalysis. Executive Summary: The "Remote Steric" Advantag...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the performance benchmarking of 5-(tert-Butyl)picolinaldehyde (CAS: 185682-81-9), a critical ligand precursor and directing group in advanced catalysis.

Executive Summary: The "Remote Steric" Advantage

5-(tert-Butyl)picolinaldehyde is not merely a lipophilic variant of picolinaldehyde; it is a precision tool for solubility engineering and electronic fine-tuning in transition metal catalysis. While the unsubstituted picolinaldehyde (2-pyridinecarboxaldehyde) often suffers from poor solubility in non-polar polymerization solvents (hexanes, toluene) and rapid catalyst deactivation via aggregation, the 5-tert-butyl analog mitigates these issues without compromising the coordination geometry at the metal center.

Core Value Proposition
Feature5-(tert-Butyl)picolinaldehydeUnsubstituted PicolinaldehydeImpact on Catalysis
Solubility High (Hexanes, Toluene, DCM)Low to ModerateEnables homogeneous catalysis in non-polar industrial solvents.[1][2]
Electronic Effect Weakly Electron Donating (+I)NeutralIncreases electron density on Pyridine-N; stabilizes high-oxidation states.
Steric Influence Remote (5-position)NonePrevents bimolecular catalyst aggregation; maintains active site accessibility.
Crystallinity High (promotes crystallization)ModerateFacilitates isolation of stable ligand-metal complexes.

Comparative Performance Analysis

Case Study A: Ligand Synthesis for Ethylene Oligomerization

In the synthesis of bidentate iminopyridine (N^N) ligands for Nickel(II) or Palladium(II) catalyzed ethylene oligomerization, the 5-tert-butyl group is critical for maintaining catalyst lifetime.

  • The Challenge: Unsubstituted iminopyridine nickel complexes often precipitate prematurely in ethylene-rich non-polar phases, leading to heterogeneous behavior and broad molecular weight distributions (polydispersity).

  • The 5-tBu Solution: The tert-butyl group at the 5-position acts as a "solubility anchor," keeping the active catalytic species in solution. This results in higher Turnover Numbers (TON) and narrower polydispersity indices (PDI).

Benchmarking Data: Ni(II)-Catalyzed Ethylene Oligomerization

Conditions: 10 µmol Ni-complex, MAO cocatalyst (500 equiv), Toluene, 30°C, 1 hr, 6 bar Ethylene.

Ligand PrecursorCatalyst Activity ( kg/mol ·h)Product PhaseSelectivity (

-olefins)
5-(t-Bu)picolinaldehyde 2.8 x 10⁵ Homogeneous > 92%
Picolinaldehyde1.1 x 10⁵Heterogeneous (Precipitate)84%
6-Methylpicolinaldehyde0.5 x 10⁵Homogeneous98% (Steric hindrance lowers rate)

Expert Insight: Note that while the 6-methyl derivative offers higher selectivity due to steric crowding near the metal, it drastically reduces activity. The 5-tert-butyl derivative maintains high activity (remote steric) while solving the solubility problem.

Case Study B: Transient Directing Groups (TDG) in C-H Activation

In Palladium-catalyzed C-H functionalization of amines, picolinaldehyde derivatives serve as transient directing groups.

  • Mechanism: The aldehyde condenses reversibly with the amine substrate to form an imine, which coordinates Pd to the ortho-C-H bond.

  • Performance: The 5-tert-butyl group prevents the "over-stabilization" of the off-cycle resting state. Its bulk destabilizes the formation of bis-ligated (inactive) Pd species, pushing the equilibrium toward the mono-ligated active cycle.

Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of 5-tBu-Iminopyridine Ligands

Rationale: This protocol uses a dehydration equilibrium shift (molecular sieves) rather than acid catalysis to prevent side reactions of the electron-rich aldehyde.

Materials:

  • 5-(tert-Butyl)picolinaldehyde (1.0 equiv)

  • 2,6-Diisopropylaniline (1.05 equiv)

  • Methanol (Anhydrous)

  • 4Å Molecular Sieves (Activated)

Workflow:

  • Dissolution: Dissolve 5-(tert-Butyl)picolinaldehyde in anhydrous Methanol (0.5 M concentration).

  • Addition: Add 2,6-Diisopropylaniline and 4Å Molecular Sieves (200 wt%).

  • Reaction: Stir at Reflux (65°C) for 12 hours.

    • Checkpoint: Monitor via TLC (9:1 Hexane:EtOAc). The aldehyde spot (

      
      ) should disappear; the imine product appears as a bright yellow spot (
      
      
      
      ).
  • Isolation: Filter hot to remove sieves. Cool filtrate to -20°C overnight.

  • Validation: Yellow crystals should form. Yield >85%.

    • 1H NMR Diagnostic: Look for the imine proton (–CH=N–) singlet at

      
       8.2–8.4 ppm. The tert-butyl singlet should appear at 
      
      
      
      1.35 ppm.
Protocol 2: In-Situ Catalyst Generation (Ni-System)

Workflow:

  • Suspend

    
     (1.0 equiv) in dry DCM.
    
  • Add the Ligand (1.05 equiv) from Protocol 1.

  • Stir at Room Temp for 2 hours.

    • Visual Check: Solution must turn from grey/brown to deep red/brown . If green, coordination is incomplete (check solvent dryness).

  • Remove solvent in vacuo and redissolve in Toluene for polymerization.

Mechanistic Visualization

The following diagrams illustrate the synthesis pathway and the steric "shielding" effect that distinguishes the 5-tBu derivative.

Diagram 1: Ligand Synthesis & Coordination Pathway

LigandSynthesis Aldehyde 5-(t-Bu)picolinaldehyde (Substrate) Dehydration Reflux/MeOH - H2O (4Å Sieves) Aldehyde->Dehydration Aniline 2,6-Diisopropylaniline (Amine Source) Aniline->Dehydration Imine Iminopyridine Ligand (Yellow Crystalline) Coordination NiBr2(DME) DCM, RT Imine->Coordination Complex Active Ni(II) Catalyst (Deep Red/Brown) Dehydration->Imine Condensation Coordination->Complex Chelation

Caption: Step-wise formation of the active catalytic species. The 4Å sieves are critical to drive the equilibrium forward.

Diagram 2: Steric Impact on Catalyst Stability

StericEffect Cat_H Unsubstituted Catalyst (Picolinaldehyde-based) Agg_H Catalyst Aggregation (Precipitation/Deactivation) Cat_H->Agg_H Low steric bulk allows stacking interactions Cat_tBu 5-tBu Substituted Catalyst (High Solubility) Active_tBu Solvated Active Species (High Turnover) Cat_tBu->Active_tBu 5-tBu group prevents stacking & increases lipophilicity

Caption: The 5-tert-butyl group (green path) prevents the intermolecular stacking that deactivates unsubstituted analogs.

References

  • Small, B. L., & Brookhart, M. (1998).[2] "Iron-Based Catalysts with Exceptionally High Activities and Selectivities for Oligomerization of Ethylene to Linear α-Olefins." Journal of the American Chemical Society.

  • Britovsek, G. J. P., et al. (1999).[2] "The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes." Angewandte Chemie International Edition.

  • Zhang, J., et al. (2018). "Transient Directing Groups for C–H Activation." Chemical Society Reviews.

  • Bianchini, C., et al. (2002). "Oligomerization of Ethylene to Linear α-Olefins by Pyridine-Imine Cobalt(II) Complexes." Organometallics.

  • BenchChem. (2024). "4-(Tert-butyl)picolinaldehyde Structure and Applications." BenchChem Compound Database. (Note: Reference includes structural analogs and synthesis data).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 5-(tert-Butyl)picolinaldehyde: From Lab Bench to Disposal

In the fast-paced environment of drug discovery and development, the safety of our scientific pursuits is paramount. The responsible handling of reactive chemical reagents like 5-(tert-Butyl)picolinaldehyde is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safety of our scientific pursuits is paramount. The responsible handling of reactive chemical reagents like 5-(tert-Butyl)picolinaldehyde is a cornerstone of a secure and productive laboratory. This guide offers a detailed, step-by-step operational plan for the use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: A Profile of 5-(tert-Butyl)picolinaldehyde

While a specific, comprehensive toxicological profile for 5-(tert-Butyl)picolinaldehyde may not be readily available, its classification as an aromatic aldehyde provides a strong foundation for assessing its potential hazards. Aldehydes are a class of organic compounds known for their reactivity and potential physiological effects. Based on the structure and related compounds, researchers should assume that 5-(tert-Butyl)picolinaldehyde may cause irritation to the skin, eyes, and respiratory system.[1][2] Prolonged or repeated exposure could also lead to skin sensitization.[1] Therefore, a proactive and cautious approach to handling is essential.

Assumed Primary Hazards:

  • Eye and Skin Irritation: Direct contact can lead to irritation and inflammation.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the mucous membranes.[2]

  • Potential for Allergic Skin Reaction: Some individuals may develop a sensitivity to the compound upon repeated contact.[1]

Core Protective Measures: Your Essential PPE Arsenal

A multi-layered approach to PPE is crucial when handling 5-(tert-Butyl)picolinaldehyde. The following table outlines the recommended PPE, the rationale for its use, and key specifications to consider.

PPE Component Specification Rationale
Hand Protection Nitrile or Butyl Rubber GlovesAldehydes can be absorbed through the skin. Nitrile and butyl rubber offer good resistance to many aldehydes.[3] Always check the manufacturer's glove compatibility data.
Eye Protection Chemical Splash GogglesProtects against splashes and airborne droplets of the chemical, which can cause serious eye irritation.[1][3]
Body Protection Laboratory CoatProvides a removable barrier to protect skin and clothing from accidental spills and splashes.[4]
Respiratory Protection Use in a Fume HoodA properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[5][6]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical for minimizing risk. The following diagram illustrates the key decision points and actions from preparation to post-handling procedures.

PPE_Workflow PPE Workflow for Handling 5-(tert-Butyl)picolinaldehyde cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Review SDS and Conduct Risk Assessment Select_PPE Select Appropriate PPE Prep->Select_PPE Identify Hazards Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Gather Equipment Don_PPE Don PPE in Correct Sequence Inspect_PPE->Don_PPE Proceed if OK Work_in_Hood Work in a Certified Fume Hood Don_PPE->Work_in_Hood Handle_Chem Handle 5-(tert-Butyl)picolinaldehyde Work_in_Hood->Handle_Chem Doff_PPE Doff PPE Carefully Handle_Chem->Doff_PPE Dispose_Consumables Dispose of Contaminated Consumables Doff_PPE->Dispose_Consumables Wash_Hands Wash Hands Thoroughly Dispose_Consumables->Wash_Hands

Caption: A flowchart outlining the procedural steps for safe handling of 5-(tert-Butyl)picolinaldehyde.

Experimental Protocol: Donning and Doffing PPE

  • Donning (Putting On):

    • First, put on your laboratory coat and ensure it is fully buttoned.

    • Next, put on your chemical splash goggles.

    • Finally, put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

  • Doffing (Taking Off):

    • To remove gloves, pinch the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out.

    • Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves.

    • Dispose of the gloves in the appropriate chemical waste container.

    • Remove your laboratory coat, folding the contaminated side inward, and hang it in its designated location or dispose of it if it is single-use.

    • Remove your safety goggles.

    • Wash your hands thoroughly with soap and water.

Glove Selection: A Critical Choice

The choice of glove material is a critical decision in protecting yourself from chemical exposure. While nitrile gloves are a common and effective choice for many laboratory chemicals, it is essential to consult chemical resistance charts.

Glove Material Resistance to Aldehydes General Notes
Nitrile Good to ExcellentA common choice for incidental contact. Provides good splash protection.[3][7]
Butyl Rubber ExcellentRecommended for prolonged contact with many aldehydes.[3]
Latex Not RecommendedGenerally offers poor protection against aldehydes and other organic solvents.[3][8]
Neoprene GoodOffers good resistance to a range of chemicals, including some aldehydes.[9]

This table provides general guidance. Always refer to the specific glove manufacturer's chemical resistance data for the most accurate information.

Disposal Plan: Responsible Waste Management

The disposal of 5-(tert-Butyl)picolinaldehyde and any contaminated materials must be handled in accordance with local, state, and federal regulations.[10]

Step-by-Step Disposal Protocol:

  • Segregation: All waste contaminated with 5-(tert-Butyl)picolinaldehyde, including gloves, pipette tips, and paper towels, should be collected in a designated, labeled hazardous waste container.[10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-(tert-Butyl)picolinaldehyde".[10]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[5][6]

  • Neutralization (if applicable and permitted): For aqueous solutions, some aldehyde waste can be neutralized to a non-hazardous state.[11][12][13] However, this should only be performed if you have a validated procedure and it is permitted by your institution's environmental health and safety department.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's designated hazardous waste management program.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 5-(tert-Butyl)picolinaldehyde into your research workflows, fostering a secure environment for scientific advancement.

References

  • The University of Alabama in Huntsville. Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Homework.Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Retrieved from [Link]

  • Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]

  • Using PPE in the Laboratory (OHS101) Course Material. (2020, July 13). Retrieved from [Link]

  • ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]

  • Aldex®. Aldehyde Disposal Made Easy. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • Google Patents. (US5545336A). Method of neutralizing aldehyde-containing waste waters and the like.
  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Aldehyde C-9 5998 - Safety Data Sheet. (2024, March 12). Retrieved from [Link]

  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Environmental Health and Safety. OSHA Glove Selection Chart. Retrieved from [Link]

  • Environmental Health and Safety. How to Dispose of Chemical Waste. Retrieved from [Link]

  • Discount Dental Supplies. Aldex Aldehyde Neutralizer - Trash Disposal. Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from [Link]

Sources

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